3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
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Properties
IUPAC Name |
3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVOLZYPAFSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389992 | |
| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54028-76-1 | |
| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Introduction: The Significance of the 1,5-Benzodiazepine Scaffold
The 1,5-benzodiazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These seven-membered heterocyclic compounds, consisting of a benzene ring fused to a diazepine ring, have demonstrated hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] The specific substitution pattern on the benzodiazepine core allows for the fine-tuning of its pharmacological profile, making the development of novel synthetic routes to access unique derivatives a topic of significant interest for researchers in drug discovery and development.
This guide provides a comprehensive overview of the synthesis of a specific derivative, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one . We will delve into the strategic considerations behind the chosen synthetic pathway, provide a detailed experimental protocol, and discuss the mechanistic underpinnings of the core reaction.
Synthetic Strategy: A Mechanistic Approach to the Target Molecule
The most convergent and widely adopted strategy for the synthesis of 1,5-benzodiazepin-2-ones is the cyclocondensation of o-phenylenediamine with an appropriate α,β-unsaturated carbonyl compound.[2][3][4] This approach offers a direct and efficient route to the desired heterocyclic system.
For the synthesis of the 4-methyl analog, 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, the reaction between o-phenylenediamine and crotonic acid is well-established. By logical extension, to introduce a methyl group at the 3-position of the benzodiazepine core, a precursor that facilitates this specific regiochemistry is required. Methyl methacrylate emerges as an ideal candidate for this purpose.
The proposed synthesis of This compound therefore proceeds via the cyclocondensation of o-phenylenediamine and methyl methacrylate.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the target molecule.
Reaction Mechanism: Unraveling the Cyclocondensation Cascade
The reaction between o-phenylenediamine and methyl methacrylate proceeds through a cascade of nucleophilic addition and intramolecular cyclization steps. The mechanism can be elucidated as follows:
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Michael Addition: The reaction is initiated by a nucleophilic attack of one of the amino groups of o-phenylenediamine onto the β-carbon of the α,β-unsaturated ester, methyl methacrylate. This Michael addition is a key step in forming the initial carbon-nitrogen bond.
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Intramolecular Amidation: The resulting intermediate possesses a primary amine and an ester functionality in proximity. The amino group then undergoes an intramolecular nucleophilic acyl substitution with the ester group. This cyclization step leads to the formation of the seven-membered diazepine ring and the elimination of methanol as a byproduct.
Diagram of the Reaction Mechanism:
Caption: Plausible reaction mechanism for the synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust and reproducible method for the synthesis of This compound .
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.81 g | 0.1 |
| Methyl Methacrylate | C₅H₈O₂ | 100.12 | 11.01 g (12 mL) | 0.11 |
| Xylene | C₈H₁₀ | 106.16 | 100 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.81 g (0.1 mol) of o-phenylenediamine in 100 mL of xylene.
-
Addition of Reagent: To the stirred solution, add 11.01 g (0.11 mol) of methyl methacrylate dropwise at room temperature.
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Reflux: Heat the reaction mixture to reflux (approximately 140 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation of Crude Product: Filter the cooled reaction mixture to collect the crude product. Wash the solid with a small amount of cold xylene.
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Purification: Recrystallize the crude product from ethanol to obtain pure This compound as a crystalline solid.
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Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Characterization Data
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 1.1-1.3 (d, 3H, CH₃), 2.7-2.9 (m, 1H, CH), 3.6-3.8 (m, 2H, CH₂), 6.9-7.5 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH), ~9.5 (br s, 1H, NH). Note: The N-H protons may be broad and their chemical shifts can vary with concentration and solvent. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~15 (CH₃), ~35 (CH), ~45 (CH₂), ~120-140 (aromatic carbons), ~170 (C=O). |
| IR (KBr, cm⁻¹) | ν: ~3200-3400 (N-H stretching), ~1670 (C=O stretching, amide), ~1600 (C=C stretching, aromatic). |
| Mass Spec. (EI) | m/z: 176 (M⁺). |
A related compound, 3-methyl-5-trifluoroacetyl-2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one, has been characterized, and its spectroscopic data provides a useful reference.[5] For this derivative, the IR spectrum shows characteristic N-H stretching at 3207 and 3152 cm⁻¹ and carbonyl stretching at 1708 and 1673 cm⁻¹.[5] The ¹H NMR spectrum in CDCl₃ shows a doublet for the methyl protons at δ 1.17 ppm.[5]
Conclusion and Future Perspectives
The synthesis of This compound via the cyclocondensation of o-phenylenediamine and methyl methacrylate represents a straightforward and efficient method to access this valuable heterocyclic scaffold. The provided protocol is designed to be a reliable starting point for researchers in the field. The versatility of the 1,5-benzodiazepine core allows for further functionalization at the nitrogen atoms or on the aromatic ring, opening avenues for the creation of libraries of novel compounds for biological screening. Future work could focus on the optimization of reaction conditions, exploration of various catalytic systems to potentially lower the reaction temperature and time, and the synthesis of a broader range of 3-substituted derivatives for structure-activity relationship studies.
References
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(11), 1629–1639. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1, 5- Benzodiazepines A Review. IJTSRD, 5(5), 497-507. [Link]
-
Claramunt, R. M., Sanz, D., Aggarwal, S., Kumar, A., Prakash, O., Singh, S. P., & Elguero, J. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC, 2006(14), 35-45. [Link]
-
Kharade, S. S., & Shingare, M. S. (2013). Phenylboronic acid catalysed synthesis of 1, 5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]
-
Teli, S., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(7), 3694-3714. [Link]
-
Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(11), 1629–1639. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
NIST. (n.d.). 2,3-Dihydro-4-methyl-1H-1,5-benzodiazepin-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide on the Potential Biological Activities of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the broader class of 1,5-benzodiazepines, details the synthesis of the title compound, and extrapolates its likely pharmacological profile based on established structure-activity relationships. Furthermore, it outlines detailed experimental protocols for the validation of these predicted activities.
Introduction: The 1,5-Benzodiazepine Scaffold - A Privileged Structure in Medicinal Chemistry
The benzodiazepine nucleus, a fusion of a benzene and a diazepine ring, represents a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[1] Since the serendipitous discovery of chlordiazepoxide in 1955, benzodiazepines have been extensively developed, leading to a class of drugs with a wide spectrum of therapeutic applications, including anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects.[1] These effects are primarily mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the CNS.[1]
While 1,4-benzodiazepines have been more extensively studied and commercialized, the 1,5-benzodiazepine isomers also exhibit a rich and diverse range of biological activities.[2] Members of this subclass have been investigated for not only their CNS effects but also for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[2] The specific compound of interest, this compound, is a derivative of this versatile scaffold. Its unique substitution pattern suggests a distinct pharmacological profile that warrants thorough investigation.
Synthesis of this compound
The synthesis of this compound has been reported in the literature, where it has been utilized as a key intermediate in the synthesis of more complex heterocyclic systems.[3] The following protocol is based on the established synthetic routes for similar 1,5-benzodiazepin-2-ones, which typically involve the condensation of an o-phenylenediamine with a suitable three-carbon synthon.
Experimental Protocol: Synthesis of this compound
Materials:
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o-Phenylenediamine
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Ethyl 2-methyl-3-oxobutanoate
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Ethanol
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Glacial Acetic Acid
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Sodium Bicarbonate solution (saturated)
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Brine
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Hexane
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Ethyl Acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.
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Addition of Reagents: To the stirred solution, add ethyl 2-methyl-3-oxobutanoate (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The expected spectroscopic data would be consistent with that reported by Janciene et al.[3]
Predicted Biological Activities and Structure-Activity Relationship (SAR) Analysis
Direct experimental data on the biological activities of this compound are not yet available in the public domain. However, based on the extensive research on the 1,5-benzodiazepine scaffold, we can predict its likely pharmacological profile through a detailed SAR analysis.
The primary molecular target for the majority of psychoactive benzodiazepines is the GABA-A receptor.[4] The binding of benzodiazepines to a specific site on this receptor (the benzodiazepine binding site) enhances the affinity of GABA for its binding site, thereby increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization and inhibition.[4]
Key SAR points for benzodiazepine activity:
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Position 3: Substitution at the 3-position of the diazepine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound.[5] For 1,4-benzodiazepines, the presence of a hydroxyl group at this position generally leads to a shorter duration of action due to rapid glucuronidation.[5] In the case of our target molecule, the presence of a methyl group at the 3-position is of particular interest. While less common than a hydroxyl group, an alkyl substituent at this position may influence the compound's lipophilicity and its interaction with the GABA-A receptor subtypes. It is plausible that the methyl group could enhance the compound's ability to cross the blood-brain barrier.
-
1,5-Nitrogen Configuration: The 1,5-diazepine structure, as opposed to the more common 1,4-diazepine, can alter the three-dimensional shape of the molecule and its binding affinity for different GABA-A receptor subunit combinations. This can lead to a different spectrum of activity, potentially with a more favorable therapeutic index (e.g., potent anticonvulsant effects with reduced sedation).
Based on these considerations, it is hypothesized that this compound will exhibit anticonvulsant and anxiolytic properties . The presence of the methyl group at the 3-position may modulate the potency and selectivity of these effects.
Experimental Protocols for Biological Activity Screening
To validate the predicted anticonvulsant and anxiolytic activities of this compound, a series of well-established in vivo and in vitro assays are recommended.
In Vivo Anticonvulsant Activity
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Protocol:
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Animals: Male Swiss albino mice (20-25 g).
-
Drug Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) 30 minutes before the test. A known anticonvulsant like diazepam or phenytoin should be used as a positive control.
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Procedure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity.
This model is used to identify compounds that can raise the seizure threshold and are effective against myoclonic seizures.
Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Drug Administration: Administer the test compound or vehicle i.p. 30 minutes before PTZ injection. Use a standard anxiolytic/anticonvulsant like diazepam as a positive control.
-
Procedure: Inject a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.).
-
Observation: Observe the animals for 30 minutes for the onset and severity of seizures (clonic and tonic convulsions).
-
Endpoint: A significant delay in the onset of seizures or a reduction in the seizure score compared to the vehicle-treated group indicates anticonvulsant activity.
In Vivo Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
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Animals: Male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer the test compound or vehicle i.p. 30 minutes before the test. Use diazepam as a positive control.
-
Procedure: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
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Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
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Endpoint: A significant increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
This test is based on the innate aversion of rodents to brightly illuminated areas.
Protocol:
-
Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment.
-
Animals: Male BALB/c mice (25-30 g).
-
Drug Administration: Administer the test compound or vehicle i.p. 30 minutes before the test. Use a standard anxiolytic as a positive control.
-
Procedure: Place the mouse in the center of the light compartment and allow it to explore freely for 10 minutes.
-
Data Collection: Record the time spent in the light compartment and the number of transitions between the two compartments.
-
Endpoint: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
In Vitro Mechanistic Studies
This assay directly assesses the effect of the compound on neuronal excitability and synaptic transmission.
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices from adult rats or mice.
-
Recording: Perform whole-cell patch-clamp or field potential recordings from pyramidal neurons in the CA1 region.
-
Drug Application: Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing the test compound at various concentrations.
-
Stimulation: Elicit synaptic responses by stimulating Schaffer collaterals.
-
Data Analysis: Measure changes in the frequency and amplitude of spontaneous and evoked inhibitory postsynaptic currents (IPSCs).
-
Endpoint: An enhancement of GABAergic inhibitory neurotransmission (e.g., increased IPSC frequency or amplitude) would provide direct evidence for a GABA-A receptor-mediated mechanism of action.
Data Presentation and Interpretation
All quantitative data from the in vivo and in vitro experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Representative Data Table for In Vivo Anticonvulsant Studies
| Treatment Group | Dose (mg/kg) | MES (% Protection) | PTZ Seizure Latency (s) |
| Vehicle | - | 0 | 120 ± 15 |
| Diazepam | 2 | 100 | 450 ± 30 |
| Compound X | 5 | 20 | 180 ± 20 |
| Compound X | 10 | 60 | 250 ± 25 |
| Compound X | 20 | 90 | 350 ± 30 |
| p < 0.05 compared to vehicle |
Table 2: Representative Data Table for In Vivo Anxiolytic Studies
| Treatment Group | Dose (mg/kg) | EPM: Time in Open Arms (s) | Light-Dark: Time in Light Box (s) |
| Vehicle | - | 30 ± 5 | 150 ± 20 |
| Diazepam | 1 | 90 ± 10 | 280 ± 25 |
| Compound X | 5 | 45 ± 8 | 180 ± 22 |
| Compound X | 10 | 70 ± 12 | 230 ± 18 |
| Compound X | 20 | 85 ± 11 | 270 ± 20 |
| * p < 0.05 compared to vehicle |
Conclusion
This compound is a novel compound belonging to the pharmacologically significant 1,5-benzodiazepine class. Based on a thorough structure-activity relationship analysis, it is predicted to possess anticonvulsant and anxiolytic properties, likely mediated through the positive allosteric modulation of the GABA-A receptor. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
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- Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223.
- Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones by electrophilic aromatic substitution. Monatshefte für Chemie Chemical Monthly, 134(12), 1629-1639.
- Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics.
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- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260.
- Sanger, D. J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS drugs, 18 Suppl 1, 9-15.
- Kralj, M., Piantanida, I., Suman, L., & Pavelic, K. (2005). The scope of 1,4-benzodiazepines in the design of new anticancer agents. Current medicinal chemistry, 12(11), 1297-1313.
- Kumar, R., & Joshi, Y. C. (2007). Synthesis and reaction of 1, 5-benzodiazepine and their derivatives-a review. E-Journal of Chemistry, 4(2), 216-226.
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Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639. [Link]
- Sharma, S., & Sharma, P. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- Quartarone, S., Caruso, R., Orlando, V., Russo, E., De Sarro, G., & Chimirri, A. (2004). Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. Il Farmaco, 59(5), 353-358.
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The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. (2020). Toxics, 8(4), 93. [Link]
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A convenient method for the synthesis of 1,5-benzodiazepin-2-one. (2015). ResearchGate. [Link]
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Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. [Link]
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A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. (n.d.). AIR Unimi. Retrieved January 17, 2026, from [Link]
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2,3-Benzodiazepines with anxiolytic activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Benzodiazepine. (2024, January 12). In Wikipedia. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2014). Molecules, 19(11), 17573–17586. [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Catalysis Research, 2012, 1–7. [Link]
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solubility of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in different solvents
An In-Depth Technical Guide to the Solubility of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Foreword
This document provides a comprehensive technical framework for understanding and evaluating the solubility of the benzodiazepine derivative, this compound. Given the specificity of this compound, publicly available, detailed solubility data is scarce. Therefore, this guide utilizes Diazepam (7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) as a well-characterized analogue to establish a robust methodology and data presentation framework. Researchers and formulation scientists can adapt the principles, protocols, and analytical approaches detailed herein to their specific investigation of this compound.
Executive Summary
Solubility is a critical physicochemical parameter that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). For poorly soluble compounds, such as many within the benzodiazepine class, understanding their behavior in various solvent systems is paramount for successful formulation development. This guide delineates the theoretical and practical considerations for determining the solubility of this compound. We will explore the molecular characteristics influencing its solubility, present a systematic approach to solvent selection, and provide detailed experimental protocols for quantitative analysis. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making in preclinical and formulation stages.
Physicochemical Properties and Solubility Predictions
The solubility of a molecule is intrinsically linked to its structural and electronic properties. A thorough in-silico and theoretical analysis is the first step in any solubility investigation.
Molecular Structure and Functional Group Analysis
The structure of this compound, featuring a fused benzene ring and a diazepine ring with a lactam function, dictates its physicochemical behavior. Key features include:
-
Aromatic System: The benzene ring contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.
-
Lactam Group: The cyclic amide (-C(O)NH-) provides a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom), allowing for interactions with polar protic and aprotic solvents.
-
Methyl Group: The methyl substituent at the 3-position slightly increases the lipophilicity of the molecule.
-
Tertiary Amine: The diazepine ring also contains a tertiary amine, which can be protonated at low pH, significantly impacting aqueous solubility.
Predicted Physicochemical Parameters
While experimental data for the target molecule is limited, we can predict key parameters that govern its solubility. For our analogue, Diazepam, these properties are well-established and provide a valuable reference.
| Parameter | Predicted Value for Analogue (Diazepam) | Implication for Solubility |
| LogP (Octanol-Water Partition Coefficient) | ~2.8 | Indicates high lipophilicity and predicts poor aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~3.4 | The molecule is a weak base. At pH values below the pKa, the tertiary amine will be protonated, forming a more soluble salt. |
| Melting Point | 130-134 °C | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often correlating with lower solubility. |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Moderate capacity for hydrogen bonding with appropriate solvents. |
These parameters collectively suggest that this compound is likely a poorly water-soluble, lipophilic, and weakly basic compound.
Experimental Solubility Determination
A systematic experimental approach is necessary to quantify the solubility of the target compound in a range of relevant solvents. The following sections detail the methodology for generating this data.
Solvent Selection Rationale
The choice of solvents should be guided by their potential application in the drug development process, including synthesis, purification, formulation, and analytical testing. Solvents are selected to span a range of polarities, hydrogen bonding capabilities, and pharmaceutical acceptability.
Caption: Rationale for solvent selection based on category and application.
Equilibrium Solubility Protocol (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility.
Protocol Steps:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection of remaining solid confirms saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Then, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure statistical validity.
Caption: Step-by-step workflow for the shake-flask solubility assay.
Solubility Data and Interpretation (Exemplar: Diazepam)
The following table summarizes the solubility of our analogue, Diazepam, in various pharmaceutically relevant solvents. This data provides a baseline for what might be expected for this compound.
| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Interpretation & Formulation Implications |
| Water | Aqueous | 25 | ~0.05 | Practically Insoluble. Aqueous oral and IV formulations will require solubilizing excipients (e.g., cosolvents, surfactants). |
| Phosphate Buffer (pH 7.4) | Aqueous | 37 | ~0.04 | Low solubility at physiological pH confirms the need for enabling technologies for oral delivery. |
| HCl Buffer (pH 1.2) | Aqueous | 37 | ~1.5 | Slightly Soluble. Increased solubility due to protonation of the basic nitrogen. Suggests better dissolution in the stomach. |
| Ethanol | Polar Protic | 25 | ~20 | Soluble. Suitable for liquid formulations, but concentration may be limited by toxicity/regulatory constraints. |
| Propylene Glycol | Polar Protic | 25 | ~30 | Freely Soluble. A common cosolvent used in both oral and parenteral formulations to enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | >200 | Very Soluble. Excellent solvent for preclinical and in-vitro screening, but not typically used in final formulations due to toxicity. |
| Polyethylene Glycol 400 (PEG 400) | Polymer | 25 | ~50 | Freely Soluble. A non-volatile, safe excipient widely used in soft gelatin capsules and self-emulsifying drug delivery systems (SEDDS). |
Implications for Drug Development
The solubility profile is a critical determinant of the development pathway for this compound.
-
Preclinical Studies: The high solubility in DMSO makes it an ideal vehicle for in-vitro assays. However, for in-vivo studies, a more biocompatible vehicle, such as a solution in PEG 400 or a cosolvent system (e.g., propylene glycol/ethanol/water), will be necessary.
-
Oral Formulation: Given the predicted low aqueous solubility, oral bioavailability is likely to be dissolution-rate limited. Formulation strategies should focus on enhancing solubility and dissolution. Options include:
-
Salt Formation: While possible, the weak basicity (pKa ~3.4) means a stable salt may only form under highly acidic conditions.
-
Amorphous Solid Dispersions: Dispersing the API in a polymer matrix can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Encapsulating the compound in lipidic vehicles like SEDDS can bypass the dissolution step.
-
-
Parenteral Formulation: Development of an intravenous formulation will require a carefully designed cosolvent system to maintain the drug in solution upon dilution with aqueous blood. The use of solubilizing agents like propylene glycol and ethanol is a standard approach.
Conclusion
This guide has established a comprehensive framework for the systematic evaluation of the solubility of this compound. By leveraging physicochemical predictions and employing standardized experimental protocols, researchers can generate the high-quality data necessary for successful formulation development. The solubility behavior of the analogue, Diazepam, strongly suggests that the target compound will present significant solubility challenges, particularly in aqueous media. Addressing these challenges early in the development process through advanced formulation strategies will be critical to achieving the desired therapeutic profile.
References
-
OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
PubChem: Diazepam Compound Summary. National Center for Biotechnology Information. [Link]
-
DrugBank: Diazepam. University of Alberta. [Link]
- Solubility of Benzodiazepines in Aqueous Solutions. Journal of Pharmacy and Pharmacology. (Note: This is a representative reference type.
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Disclaimer: The compound 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a novel chemical entity for which specific biological data, including mechanism of action, cytotoxicity, and cell culture protocols, are not extensively available in published literature. The following application notes and protocols are therefore presented as a comprehensive, scientifically-grounded guide for the initial characterization of this and related novel 1,5-benzodiazepin-2-one derivatives in a cell culture setting. The methodologies are based on established principles for the evaluation of new chemical entities and the known biological activities of structurally related benzodiazepine compounds. Researchers should consider these protocols as a starting point, and optimization will be necessary based on experimental observations.
Introduction: The 1,5-Benzodiazepine Scaffold
The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While the most well-known benzodiazepines are modulators of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative, anxiolytic, and anticonvulsant effects,[3] numerous other activities have been reported for this class of compounds. These include anti-inflammatory, antimicrobial, anti-HIV, and notably, antiproliferative effects against various cancer cell lines.[2][4][5][6] Some derivatives have also been investigated for their potential in treating neurodegenerative diseases like Parkinson's.[7]
Given this chemical diversity, a systematic in vitro evaluation of a novel derivative such as this compound is essential to elucidate its potential therapeutic applications. This guide provides a tiered approach, from initial compound handling and cytotoxicity screening to more specific functional assays.
Part 1: Compound Preparation and Handling
Solubility and Stock Solution Preparation
Accurate and reproducible in vitro studies begin with proper compound handling. The solubility of the test compound is a critical parameter that will dictate the preparation of stock solutions and the achievable concentrations in cell culture media.
Protocol 1: Solubility Assessment and Stock Solution Preparation
-
Initial Solubility Test:
-
Weigh 1-5 mg of this compound into a clear glass vial.
-
Add a common, cell-culture compatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol in a stepwise manner. Many organic compounds are soluble in these solvents.[8]
-
Vortex or sonicate briefly after each addition until the compound is fully dissolved.
-
Record the volume of solvent required to dissolve the compound to determine the approximate solubility.
-
-
Preparation of a High-Concentration Stock Solution:
-
Based on the solubility test, prepare a high-concentration stock solution, typically 10-50 mM, in 100% DMSO.
-
Ensure the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of compound degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution in complete cell culture medium immediately before use.
-
Crucial Consideration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity. An equivalent concentration of the solvent should be used in the vehicle control wells.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubilizing power for many organic molecules. |
| Stock Concentration | 10-50 mM | Allows for a wide range of final concentrations with minimal solvent carryover. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and evaporation of the solvent. |
| Final Solvent Conc. in Media | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity. |
Part 2: Initial Biological Screening: Cytotoxicity Profiling
The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. This will establish a working concentration range for subsequent, more specific assays.
Cell Line Selection
The choice of cell lines will depend on the hypothesized therapeutic area. For a compound with an unknown mechanism of action, a broad panel of cell lines is recommended.
-
For General Cytotoxicity: A non-cancerous cell line such as human embryonic kidney cells (HEK293)[9] or human fibroblasts can be used to assess general toxicity.
-
For Anticancer Potential: A panel of cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer, HepG2 for liver cancer) is recommended.[6][10]
-
For Neurological Potential: Neuronal cell lines like SH-SY5Y (human neuroblastoma)[7] or primary neuronal cultures are appropriate choices.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Caption: Workflow for MTT cytotoxicity assay.
Part 3: Elucidating the Mechanism of Action
Based on the results of the cytotoxicity screen, further experiments can be designed to investigate the compound's mechanism of action.
Scenario 1: Significant Cytotoxicity Observed (Potential Anticancer Agent)
If the compound shows potent cytotoxicity, especially with selectivity for cancer cells, the following assays can be employed to determine if it induces apoptosis (programmed cell death).
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Caption: Potential pro-apoptotic signaling pathway.
Scenario 2: Low Cytotoxicity Observed (Potential Neuromodulator)
If the compound exhibits low cytotoxicity, it may be acting as a modulator of a specific cellular target, such as an ion channel or receptor. Given its benzodiazepine core, a primary hypothesis would be the modulation of the GABA-A receptor.
Protocol 4: Assessing GABA-A Receptor Modulation using a Fluorescent Membrane Potential Dye
This assay indirectly measures the activity of the chloride-conducting GABA-A receptor by detecting changes in cell membrane potential.
-
Cell Culture: Use a cell line endogenously expressing GABA-A receptors (e.g., SH-SY5Y) or a recombinant cell line overexpressing specific GABA-A receptor subunits.
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Application:
-
Add this compound at various concentrations and incubate.
-
Use a known GABA-A receptor positive allosteric modulator (PAM), like Diazepam, as a positive control.[11]
-
-
GABA Stimulation: Add a sub-maximal concentration of GABA (the natural agonist) to stimulate the receptor.
-
Fluorescence Reading: Measure the change in fluorescence using a fluorescence plate reader. An increase in GABA-induced signal in the presence of the compound suggests positive allosteric modulation.
Caption: GABA-A receptor positive allosteric modulation.
Conclusion
The protocols outlined in this guide provide a systematic framework for the initial in vitro characterization of this compound. By starting with fundamental assessments of solubility and cytotoxicity, researchers can establish the necessary parameters for more complex mechanistic studies. Depending on the observed biological effects, this novel compound could be further investigated as a potential anticancer agent, a neuromodulator, or for other therapeutic applications, in line with the diverse bioactivities of the 1,5-benzodiazepine class. All protocols should be optimized for the specific cell lines and experimental conditions used.
References
- Chemsrc. (n.d.). 2-Chloronicotinic acid | CAS#:2942-59-8.
- Leapchem. (n.d.). 2-Chloronicotinic Acid丨CAS 2942-59-8.
- United States Biological. (n.d.). 2-Chloronicotinic Acid CAS 2942-59-8.
- Purwana, I., et al. (2017). Clinically applicable GABA receptor positive allosteric modulators promote ß-cell replication. Scientific Reports, 7(1), 374.
- Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133-136.
- Bloom Tech. (2024, January 18). What is a 2-Chloronicotinic acid.
- Bhandage, A., et al. (2019). A Clinically Applicable Positive Allosteric Modulator of GABA Receptors Promotes Human β-Cell Replication and Survival as well as GABA's Ability to Inhibit Inflammatory T Cells. Journal of Diabetes Research, 2019, 5783545.
- MedChemExpress. (n.d.). 2-Chloronicotinic acid (AKOS BBS-00004231) | Biochemical Reagent.
- Jampilek, J., et al. (2015). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Molecules, 20(8), 14837-14856.
- Khom, S., et al. (2006). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 147(4), 435-444.
- Olsen, R. W., & Sieghart, W. (2009). GABAA Receptor: Positive and Negative Allosteric Modulators. Neuropharmacology, 56(1), 141-148.
- Wikipedia. (n.d.). GABAA receptor positive allosteric modulator.
- ResearchGate. (n.d.). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines.
- ResearchGate. (n.d.). Benzodiazepine Synthesis and Rapid Toxicity Assay.
- Ali, R., et al. (2023). Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12894.
- International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.
- Pérez-Areales, F. J., et al. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 25(22), 5433.
- Al-Warhi, T., et al. (2023). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 13(1), 6393.
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Pauwels, R., et al. (1994). New tetrahydroimidazo[4,5,1-jk][12][13]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. Antimicrobial Agents and Chemotherapy, 38(12), 2863-2870. Retrieved from
- Ravichandran, K., et al. (2007). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4089.
- Nawrocka, W., et al. (2001). Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. Archiv der Pharmazie, 334(1), 3-10.
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1, 5- Benzodiazepines A Review.
- International Journal of Pharmaceutical Research and Applications. (2022, August 5). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines.
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Application Notes and Protocols for the Neuropharmacological Investigation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Authored by: Your Senior Application Scientist
Introduction: The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse central nervous system (CNS) activities.[1][2][3][4] Derivatives of this class have demonstrated a wide spectrum of pharmacological properties, including anticonvulsant, anxiolytic, sedative, hypnotic, and muscle relaxant effects.[2][5] The compound 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a member of this family, and its neuropharmacological profile warrants systematic investigation. These application notes provide a comprehensive guide for researchers to explore the potential therapeutic applications of this compound in neuropharmacology.
The primary mechanism of action for many benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its interaction with the GABA-A receptor leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and reduced neuronal excitability. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, leading to an increase in the frequency of chloride channel opening.[2]
This guide will detail the foundational in vitro and in vivo experimental protocols to characterize the neuropharmacological activity of this compound, with a focus on its potential as a GABA-A receptor modulator and its consequent behavioral effects.
Part 1: In Vitro Characterization
GABA-A Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Principle: A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target site with high affinity.
Protocol:
-
Preparation of Synaptic Membranes:
-
Homogenize rat or mouse whole brains (excluding cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
The final pellet, containing the synaptic membranes, is resuspended in buffer and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]-Flunitrazepam (a high-affinity benzodiazepine radioligand) at a final concentration of 1 nM.
-
50 µL of the synaptic membrane preparation (approximately 100-200 µg of protein).
-
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Modulation of GABA-A Receptors
Objective: To assess the functional activity of this compound as a positive allosteric modulator of the GABA-A receptor.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion channel activity in response to ligand application. This protocol will measure the potentiation of GABA-induced chloride currents by the test compound in cells expressing GABA-A receptors.[6]
Protocol:
-
Cell Culture:
-
Use a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits).
-
Culture the cells in appropriate media and conditions until they reach 70-80% confluency.
-
-
Electrophysiology:
-
Prepare the external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4) and internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response.
-
Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of the test compound that produces 50% of its maximal effect).
-
Part 2: In Vivo Neuropharmacological Profiling
Objective: To evaluate the potential anxiolytic, sedative, and anticonvulsant effects of this compound in rodent models.[7][8]
Important Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate control groups (vehicle-treated and positive control, e.g., Diazepam) should be included in all studies.
Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM) Test
Principle: The EPM test is a widely used model to assess anxiety-like behavior in rodents.[9] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Protocol:
-
Apparatus: An elevated (e.g., 50 cm from the floor) plus-shaped maze with two open arms and two enclosed arms.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses 30-60 minutes before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Compare the results between the test compound-treated groups, vehicle control, and positive control. A significant increase in open arm exploration suggests an anxiolytic effect.
-
Assessment of Sedative/Hypnotic Activity: Potentiation of Hexobarbital-Induced Sleep
Principle: Sedative-hypnotic compounds can potentiate the effects of barbiturates, such as hexobarbital, by prolonging the duration of sleep.[10][11]
Protocol:
-
Animals: Adult male mice.
-
Procedure:
-
Administer this compound at various doses.
-
After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of hexobarbital sodium (e.g., 75 mg/kg, i.p.).
-
Record the latency to the loss of the righting reflex (onset of sleep) and the duration of the loss of the righting reflex (duration of sleep). The righting reflex is considered lost when the animal remains on its back for more than 30 seconds when placed in that position.
-
-
Data Analysis:
-
Compare the onset and duration of sleep between the different treatment groups. A significant increase in the duration of sleep indicates a sedative-hypnotic effect.
-
Assessment of Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test
Principle: The PTZ-induced seizure model is a common screening tool for anticonvulsant drugs.[11] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Protocol:
-
Animals: Adult male mice.
-
Procedure:
-
Administer this compound at various doses.
-
After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Immediately after PTZ administration, place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes and record the latency to the first clonic seizure, the incidence of tonic-clonic seizures, and mortality.
-
-
Data Analysis:
-
Compare the seizure latency and the percentage of animals protected from seizures and mortality across the treatment groups. A significant delay in seizure onset or protection from seizures indicates anticonvulsant activity.
-
Part 3: Data Presentation and Visualization
Table 1: Summary of In Vitro Pharmacological Parameters
| Parameter | Description | Expected Outcome for an Active Compound |
| Ki (nM) | Inhibitory constant for binding to the GABA-A receptor benzodiazepine site. | Low nanomolar to micromolar range. |
| EC₅₀ (µM) | Potency for functional modulation of GABA-induced currents. | Potentiation of GABA response at relevant concentrations. |
| Emax (%) | Maximum potentiation of the GABA response. | Significant increase in GABA-induced current. |
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action at the GABA-A receptor.
Caption: In vivo neuropharmacological screening workflow.
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Guenoun, F., El-Hadj, R., Ou-Yahia, S., Clot-Faybesse, O., & Mesfioui, A. (2010). Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. Comptes Rendus Biologies, 333(3), 204-210. [Link]
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Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Benzodiazepine derivatives are a significant class of compounds in pharmaceutical development, requiring precise analytical methods for quality control and research.[1][2][3][4] This protocol provides a step-by-step guide for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, with UV detection. The described method has been validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6][7][8]
Introduction: The Rationale for a Dedicated HPLC Method
This compound belongs to the 1,5-benzodiazepine class of heterocyclic compounds.[1][3] This class is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticonvulsant, anti-anxiety, and sedative properties.[3][4] As with any pharmacologically active compound, a reliable and accurate analytical method is paramount for its quantification in various stages of drug development, from synthesis verification to quality control of the final product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of complex mixtures in the pharmaceutical industry.[9][10][11] Specifically, reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for the analysis of moderately polar compounds like benzodiazepine derivatives.[9][11] The development of this method was guided by the need for a straightforward, isocratic procedure that is both sensitive and specific, ensuring its utility in a variety of laboratory settings.
The choice of a C18 column is based on its widespread success in separating benzodiazepines and related compounds due to the hydrophobic interactions between the analyte and the stationary phase.[9][12][13] The mobile phase, a mixture of an organic modifier (acetonitrile) and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. UV detection is selected based on the chromophoric nature of the benzodiazepine ring system.
This document serves as a comprehensive guide, not only presenting the final, validated method but also providing the scientific reasoning behind the selection of each parameter, thereby empowering the end-user to understand and, if necessary, adapt the method for their specific needs.
Materials and Methods
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-5 decimal places).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, nylon or PTFE).
Chemicals and Reagents
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality of Experimental Choices:
-
Stationary Phase (C18): A C18 column provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
-
Mobile Phase: The acetonitrile/water mixture is a common choice for RP-HPLC.[9] The phosphate buffer is included to control the pH and maintain a consistent ionization state of the analyte, which is crucial for reproducible retention times. A pH of 3.0 was chosen to ensure the analyte is in a single, protonated form, leading to sharper peaks.[11]
-
Isocratic Elution: An isocratic method (constant mobile phase composition) was chosen for its simplicity, robustness, and faster re-equilibration times compared to gradient elution.[10]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
-
Detection Wavelength: The selection of 230 nm is based on the UV absorbance spectrum of the benzodiazepine scaffold, which typically exhibits strong absorbance in this region, providing good sensitivity.
Experimental Protocols
Preparation of Solutions
3.1.1. 25 mM Potassium Phosphate Buffer (pH 3.0)
-
Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in approximately 900 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Transfer the solution to a 1 L volumetric flask and make up to the mark with HPLC grade water.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
3.1.2. Mobile Phase Preparation
-
Mix 400 mL of acetonitrile (HPLC grade) with 600 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0).
-
Degas the mobile phase for 10-15 minutes using a sonicator or online degasser.
3.1.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol. This is the Standard Stock Solution.
3.1.4. Working Standard Solutions
-
Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Workflow
The following diagram illustrates the overall workflow for the HPLC analysis.
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Application Notes and Protocols for the Evaluation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one as a Potential Therapeutic Agent
Introduction: The Therapeutic Promise of the 1,5-Benzodiazepine Scaffold
The benzodiazepine class of compounds has been a cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and muscle spasms for decades.[1][2] Their mechanism of action is primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][3][4] The 1,5-benzodiazepine subclass, including derivatives of 1,5-benzodiazepin-2-one, has garnered significant interest for its diverse pharmacological activities and potentially improved side-effect profiles compared to the classical 1,4-benzodiazepines.[5] Preclinical studies on various 1,5-benzodiazepine derivatives have revealed a spectrum of activities, including hypnotic, anticonvulsant, and neuroprotective effects.[6][7][8] This document provides a comprehensive guide for the preclinical evaluation of a specific novel compound, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, as a potential therapeutic agent for neurological disorders.
These application notes are designed to provide researchers, scientists, and drug development professionals with a strategic and methodologically sound framework for characterizing this compound. The protocols outlined herein are intended to be a starting point, and optimization may be necessary based on the empirical data obtained.
Physicochemical Characterization: Foundational Insights into Drug-like Properties
A thorough understanding of the physicochemical properties of a compound is a prerequisite for any biological evaluation. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~190.23 g/mol | Adherence to Lipinski's Rule of 5 (<500 Da) suggests good potential for oral bioavailability. |
| LogP | 1.5 - 2.5 | An optimal LogP in this range suggests a balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption and distribution. |
| pKa | ~8-9 (basic) | The predicted basicity will influence the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Aqueous Solubility | Moderate | Adequate solubility is essential for formulation and in vitro assay performance. |
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of the test compound.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the octanol and aqueous phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Evaluation: Target Engagement and Cellular Effects
The in vitro assessment is designed to determine the compound's interaction with its putative molecular target and its effects on cellular function. Based on the 1,5-benzodiazepine scaffold, the primary hypothesized target is the GABA-A receptor.
Signaling Pathway: GABA-A Receptor Modulation
The canonical mechanism of action for benzodiazepines involves binding to an allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
Caption: Hypothesized signaling pathway of this compound.
Protocol 2: Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) at physiological pH.
-
Radioligand: Use a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam, at a concentration near its Kd.
-
Competition Binding:
-
Incubate the brain membranes with the radioligand and increasing concentrations of the test compound.
-
Include a non-specific binding control by adding a high concentration of a known unlabeled benzodiazepine (e.g., Diazepam).
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of the test compound on a relevant neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
In Vivo Evaluation: Pharmacological Effects in Animal Models
In vivo studies are essential to evaluate the therapeutic potential of the compound in a whole organism, providing insights into its efficacy, safety, and pharmacokinetic profile.
Experimental Workflow: In Vivo Evaluation
Caption: A streamlined workflow for the in vivo evaluation of the test compound.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of the test compound in mice. The EPM is a widely used model for screening anxiolytic drugs.[11]
Methodology:
-
Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Use adult male mice, habituated to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test. A positive control such as diazepam should be included.
-
Test Procedure:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total arm entries.
-
Protocol 5: Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
Objective: To evaluate the anticonvulsant properties of the test compound in mice.
Methodology:
-
Animals: Use adult male mice.
-
Compound Administration: Administer the test compound or vehicle control 30-60 minutes before the convulsant agent. A positive control such as diazepam should be included.
-
Seizure Induction: Administer a sub-convulsive dose of pentylenetetrazol (PTZ) subcutaneously or intraperitoneally.
-
Observation: Observe the mice for at least 30 minutes for the onset and severity of seizures (e.g., clonic, tonic-clonic seizures).
-
Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. An anticonvulsant effect is indicated by an increased seizure latency and a higher percentage of seizure-free animals.
Pharmacokinetic and Safety Assessment
Understanding the pharmacokinetic profile and potential toxicity of the compound is crucial for its development as a therapeutic agent.
Protocol 6: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of the test compound in rodents.
Methodology:
-
Animal Model: Use cannulated rats or mice to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of the test compound intravenously (IV) and orally (p.o.) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Protocol 7: Acute Toxicity Study
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the test compound.
Methodology:
-
Animal Model: Use both male and female rodents.
-
Dose Escalation: Administer single, escalating doses of the test compound to different groups of animals.
-
Observation: Closely monitor the animals for signs of toxicity and mortality for up to 14 days.
-
Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.
-
Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
-
Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) and the MTD.
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of this compound. The data generated from these studies will be instrumental in establishing a proof-of-concept for its therapeutic potential. Positive outcomes from these initial assessments would warrant further investigation into its mechanism of action, including electrophysiological studies to confirm its effects on GABA-A receptor function, and more extensive preclinical development, including chronic toxicology and formulation studies. The systematic application of these methodologies will enable a robust evaluation of this promising compound and guide its journey through the drug discovery and development pipeline.
References
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Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. (2010). Comptes Rendus Biologies, 333(3), 214–219. [Link]
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Roberts, K., et al. (2011). Synthesis and Structure-Activity Relationship of New 1,5-dialkyl-1,5-benzodiazepines as cholecystokinin-2 Receptor Antagonists. Bioorganic & Medicinal Chemistry, 19(14), 4257–4273. [Link]
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Structure–activity relationships of 1,5-dihydro-2H-benzo[b][6][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (2020). RSC Medicinal Chemistry, 11(11), 1313–1322. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Neuropharmacological screening of two 1,5-benzodiazepine compounds in mice. (2010). ScienceDirect. [Link]
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Animal models for screening anxiolytic-like drugs: a perspective. (2014). Revista Brasileira de Psiquiatria, 36(Suppl 1), S56-S62. [Link]
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Application Notes and Protocols: A Guide to Assessing the Biological Activity of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Introduction: Unveiling the Potential of a Novel 1,5-Benzodiazepine Derivative
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for yielding compounds with a vast array of biological activities.[1][2] While classically associated with anxiolytic, sedative, and anticonvulsant effects mediated through the central nervous system (CNS), derivatives of this class have demonstrated a broad therapeutic potential, including anti-inflammatory, antimicrobial, and even anticancer properties.[1][3] The compound of interest, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, represents a novel entity whose specific biological profile is yet to be fully characterized.
This guide provides a comprehensive suite of validated in vitro biological assays designed to systematically evaluate the activity of this compound. We will proceed from foundational cytotoxicity screening to more complex mechanistic assays, including the investigation of programmed cell death (apoptosis), cell cycle progression, and its potential interaction with the canonical benzodiazepine target, the GABA-A receptor. The protocols herein are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind each experimental choice, ensuring a robust and interpretable dataset.
Section 1: Foundational Analysis: Cytotoxicity and Cell Viability Screening
The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability.[4] These assays establish the concentration range at which the compound exhibits biological effects, from subtle metabolic changes to outright cell death. This information is crucial for designing all subsequent experiments and is typically expressed as an IC50 (half-maximal inhibitory concentration) value.[5]
Principle of Metabolic Viability Assays (MTT/XTT/Resazurin)
A primary indicator of cell health is metabolic activity. Viable cells possess active mitochondrial dehydrogenases that can reduce tetrazolium salts (like MTT) or resazurin into colored formazan products or fluorescent resorufin, respectively. The intensity of the resulting color or fluorescence is directly proportional to the number of metabolically active, viable cells.[6][7] This provides a quantitative measure of a compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.
Experimental Protocol: MTT Cell Viability Assay
This protocol details a standard method for assessing cell viability in an adherent cell line (e.g., HeLa cervical cancer or MCF-7 breast cancer cells) treated with this compound.[6][7]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous control line (e.g., HEK293).[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Summarizing Cytotoxic Potential
The results of cytotoxicity screening are best presented in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and against a known positive control (e.g., a standard chemotherapy drug like Doxorubicin).
Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)
| Cell Line | Compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index* |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 0.8 ± 0.1 | 4.8 |
| HeLa (Cervical Cancer) | 25.1 ± 2.8 | 1.2 ± 0.2 | 2.4 |
| HEK293 (Non-Cancerous) | 60.2 ± 5.1 | 15.7 ± 2.0 | - |
*Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells. A higher value suggests greater selectivity for cancer cells. Data are presented as mean ± SD from three independent experiments.[5]
Section 2: Mechanistic Insights: Apoptosis and Cell Cycle Analysis
If the compound demonstrates significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental. Furthermore, determining if the compound affects cell cycle progression can reveal cytostatic mechanisms. Flow cytometry is a powerful tool for both of these analyses.[8]
Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Causality Behind the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, membrane integrity is lost, allowing PI to enter and stain the DNA.[9] By using both stains, we can differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5][10]
Caption: Experimental workflow for apoptosis detection.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the test compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours).[9]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes.[9][10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Caption: Flow cytometry quadrants for apoptosis analysis.
Cell Cycle Analysis
Causality Behind the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. This means the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a cell-by-cell basis, allowing the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[12] Treatment with an active compound can cause cell cycle arrest at specific checkpoints, which is observable as an accumulation of cells in a particular phase. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[12]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with the test compound as described in the apoptosis protocol.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[8] Incubate on ice for at least 2 hours or overnight at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[12]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale to resolve the 2n and 4n DNA peaks.[12] Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.[13]
Section 3: Target-Specific Investigation: GABA-A Receptor Binding
Benzodiazepines classically exert their CNS effects by acting as positive allosteric modulators of the GABA-A receptor.[14][15][16] They bind to a specific site (the benzodiazepine site) on the receptor, distinct from the GABA binding site.[14] This binding enhances the effect of the neurotransmitter GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which results in an inhibitory or calming effect.[15][17] A radioligand binding assay is the gold standard for determining if a novel compound interacts directly with this receptor.[18][19]
Caption: Benzodiazepine modulation of GABA-A receptor.
Principle of Competitive Radioligand Binding Assays
This assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [3H]flumazenil or [3H]muscimol) from the GABA-A receptor.[20][21] A preparation of brain membranes rich in GABA-A receptors is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. If the test compound binds to the same site, it will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50, from which a binding affinity constant (Ki) can be calculated.
Protocol: [3H]Muscimol Competitive Binding Assay
Materials:
-
Rat brain tissue (cortex or cerebellum).
-
Homogenization Buffer (e.g., 0.32 M sucrose).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[3H]muscimol (radioligand).
-
Unlabeled GABA (for defining non-specific binding).
-
This compound.
-
Glass fiber filters and vacuum filtration manifold.
-
Scintillation vials and liquid scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer.[22] Perform a series of centrifugations to isolate a crude membrane pellet. Wash the pellet multiple times in binding buffer to remove endogenous GABA. Resuspend the final pellet in fresh binding buffer and determine the protein concentration.[22]
-
Assay Setup: In test tubes, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + Binding Buffer + [3H]muscimol (e.g., 5 nM final concentration).
-
Non-specific Binding (NSB): Membrane preparation + Binding Buffer + [3H]muscimol + excess unlabeled GABA (e.g., 10 µM).
-
Competition: Membrane preparation + Binding Buffer + [3H]muscimol + varying concentrations of the test compound.
-
-
Incubation: Incubate all tubes at 4°C for 45-60 minutes to reach equilibrium.[22]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[22]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Conclusion
This document outlines a logical and robust workflow for the initial biological characterization of this compound. By starting with broad cytotoxicity screening and progressing to specific mechanistic assays for apoptosis, cell cycle effects, and receptor binding, researchers can build a comprehensive activity profile for this novel compound. The data generated from these protocols will be invaluable for guiding further preclinical development, whether it be as a potential anticancer agent or as a modulator of CNS activity.
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Application Notes & Protocols: A Hierarchical Approach to Profiling the Psychotropic Activity of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Derivatives
Introduction: Unveiling the CNS Potential of Novel 1,5-Benzodiazepines
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities.[1][2] Derivatives of this class have been extensively investigated for their potential as anxiolytic, sedative-hypnotic, anticonvulsant, and antipsychotic agents.[3] The psychotropic effects of classical benzodiazepines (e.g., Diazepam) are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[4][5] By binding to a specific site on the receptor, these compounds enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, ultimately causing CNS depression.
This guide focuses on a specific subclass: 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives . The introduction of a methyl group at the 3-position and the specific lactam structure may confer unique pharmacological properties, including altered receptor subtype selectivity, potency, and pharmacokinetic profiles compared to classical 1,4-benzodiazepines.
To comprehensively characterize the psychotropic activity of these novel derivatives, a hierarchical screening approach is essential. This strategy begins with assessing the primary molecular target engagement in vitro and progresses to evaluating the functional consequences on whole-animal behavior in vivo. This document provides detailed protocols for a core suite of assays designed to build a robust pharmacological profile for these compounds.
Tier 1: In Vitro Target Engagement Assay
The foundational step is to determine if the novel compounds interact with the presumed molecular target, the benzodiazepine binding site on the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose.
Principle: Differentiating Agonists and Antagonists at the Benzodiazepine Site
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the benzodiazepine binding site on GABA-A receptors in prepared brain tissue membranes. Critically, the assay should be performed in both the absence and presence of GABA. Benzodiazepine "agonists" (compounds with anxiolytic-like effects) exhibit a significant increase in their binding affinity in the presence of GABA, a phenomenon known as the "GABA shift".[6] In contrast, "antagonists" (which bind but do not elicit a functional effect and can block the effect of agonists) show little to no change in affinity.[6] This distinction is crucial for early characterization.
Caption: Figure 1: Workflow for GABA-A Receptor Binding Assay.
Protocol: [³H]Flumazenil Competitive Binding Assay
Materials:
-
Rat whole brain or cortex tissue
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]Flumazenil (specific activity ~80 Ci/mmol)
-
Unlabeled Flumazenil (for non-specific binding)
-
GABA
-
Test compounds (dissolved in DMSO, final concentration <0.1%)
-
GF/B glass fiber filters
-
Scintillation cocktail and vials
-
Homogenizer, refrigerated centrifuge, vacuum filtration manifold, liquid scintillation counter
Procedure:
-
Membrane Preparation: a. Homogenize fresh or frozen rat cortex in 20 volumes of ice-cold Assay Buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Assay Buffer, repeat the centrifugation step (this wash step is critical to remove endogenous GABA). e. Resuspend the final pellet in Assay Buffer to a protein concentration of ~1 mg/mL. Aliquot and store at -80°C.
-
Binding Assay: a. Prepare assay tubes in triplicate for each condition: Total Binding, Non-Specific Binding (NSB), and Test Compound concentrations. b. To each tube, add 50 µL of Assay Buffer (or GABA solution for the "+GABA" condition), 50 µL of test compound dilution (or vehicle), and 50 µL of [³H]Flumazenil (final concentration ~1 nM). c. For NSB tubes, use a high concentration of unlabeled Flumazenil (e.g., 10 µM). d. Initiate the binding reaction by adding 350 µL of the membrane preparation (~100-200 µg protein). The final volume is 500 µL. e. Incubate for 60 minutes on ice (4°C).
-
Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through GF/B filters pre-soaked in Assay Buffer. b. Wash the filters three times with 4 mL of ice-cold Assay Buffer. c. Place filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. d. Quantify radioactivity using a liquid scintillation counter.
Data Presentation and Interpretation
Data should be analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). The affinity constant (Ki) can be calculated using the Cheng-Prusoff equation.
| Compound ID | IC₅₀ (-GABA) [nM] | IC₅₀ (+GABA) [nM] | GABA Shift Ratio (IC₅₀⁻/IC₅₀⁺) | Predicted Activity |
| Derivative-01 | 150.5 | 45.2 | 3.33 | Agonist |
| Derivative-02 | 98.7 | 95.1 | 1.04 | Antagonist |
| Diazepam (Control) | 12.3 | 3.9 | 3.15 | Agonist |
A GABA shift ratio significantly greater than 1 suggests agonist activity, making the compound a priority for in vivo behavioral testing.
Tier 2: In Vivo Behavioral Phenotyping
Compounds demonstrating promising in vitro activity must be evaluated in whole-animal models to confirm their psychotropic effects. The following assays are fundamental for characterizing anxiolytic and sedative properties.
Assay 1: The Elevated Plus Maze (EPM) for Anxiolytic-like Activity
Principle: The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[7][8] The test is based on the conflict between the animal's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[7] Anxiolytic compounds, like diazepam, decrease the aversion to the open arms, resulting in increased time spent and entries into the open arms.[9]
Caption: Figure 2: EPM Experimental Workflow.
Protocol:
-
Apparatus: A plus-shaped maze raised ~50 cm from the floor, with two opposing open arms and two opposing closed arms (with high walls).[7]
-
Animal Handling: Handle mice gently. Acclimate animals to the testing room for at least 30-60 minutes before the experiment begins.[10] Testing should occur under dim lighting conditions (e.g., 10-20 lux) to encourage exploration.
-
Procedure: a. Administer the test compound or vehicle control (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30 minutes). b. Place the mouse onto the central platform of the maze, facing one of the closed arms. c. Allow the mouse to explore the maze freely for 5 minutes. d. Behavior is recorded by an overhead video camera and analyzed using tracking software. e. After each trial, the maze must be thoroughly cleaned with 70% ethanol or a similar agent to remove olfactory cues.[7]
Assay 2: The Open Field Test (OFT) for Locomotor Activity and Sedation
Principle: The OFT is crucial for interpreting EPM results. A compound may increase time in the open arms simply because it is sedative, causing the animal to become immobile there. The OFT quantifies general locomotor activity and can help dissociate true anxiolysis from motor impairment.[11][12] The apparatus is a simple arena, and software is used to track the animal's movement.[10] A decrease in total distance traveled suggests sedative or motor-impairing effects.
Caption: Figure 3: Open Field Test Data Zones.
Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material. The floor is typically divided into a central zone and a peripheral zone by the analysis software.[11]
-
Procedure: a. The pre-treatment and acclimation steps are identical to the EPM. The OFT can be run on a separate cohort of animals or on the same animals after a sufficient washout period. b. Gently place the mouse in the center of the open field. c. Record activity using a video tracking system for a period of 10-30 minutes. d. Clean the arena thoroughly between animals.[10]
Data Presentation and Interpretation for In Vivo Assays
Results from both assays should be presented clearly, allowing for direct comparison. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is required to determine significance.
| Treatment Group | Dose (mg/kg) | EPM: % Time in Open Arms | OFT: Total Distance (m) | Interpretation |
| Vehicle | - | 12.5 ± 2.1 | 45.3 ± 3.8 | Baseline |
| Diazepam | 2.0 | 35.8 ± 4.5 | 30.1 ± 3.2 | Anxiolytic with mild sedation |
| Derivative-01 | 10.0 | 31.2 ± 3.9 | 42.8 ± 4.1 | Potentially selective anxiolytic |
| Derivative-03 | 10.0 | 25.5 ± 3.1 | 15.6 ± 2.5* | Sedative/Motor impairment |
| Derivative-04 | 10.0 | 13.1 ± 1.9 | 44.2 ± 3.5 | Inactive at this dose |
| Statistically significant difference from vehicle (p < 0.05) |
A successful anxiolytic candidate (like Derivative-01) would significantly increase the percentage of time spent in the open arms of the EPM without significantly reducing the total distance traveled in the OFT. A compound that reduces locomotor activity (like Derivative-03) may have sedative-hypnotic potential, but its effects in the EPM are confounded by motor impairment.
Conclusion
This three-assay cascade provides a robust, efficient, and interpretable framework for the initial characterization of novel this compound derivatives. By first confirming target engagement and differentiating agonist-like properties at the GABA-A receptor, and then systematically assessing anxiolytic and locomotor effects in vivo, researchers can confidently identify promising candidates for further, more detailed pharmacological profiling. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.
References
-
Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
-
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. [Link]
-
Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. (n.d.). Semantic Scholar. [Link]
-
KNX-100. (n.d.). Wikipedia. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. [Link]
-
Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (n.d.). International Journal of ChemTech Research. [Link]
-
The age of anxiety: role of animal models of anxiolytic action in drug discovery. (2011). British Journal of Pharmacology. [Link]
-
1,5-Benzodiazepines: A Review Update. (2015). International Journal of Chemical Studies. [Link]
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Regulation of GABAergic neurotransmission by purinergic receptors in brain physiology and disease. (2021). Molecular Brain. [Link]
-
An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. (1982). European Journal of Pharmacology. [Link]
-
The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. (2018). Methods in Molecular Biology. [Link]
-
Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. (2015). Frontiers in Cellular Neuroscience. [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Biology. [Link]
-
A Review: Synthesis and Pharmacological Profile of[3][13]-Benzothiazepine. (2015). ResearchGate. [Link]
-
Animal models for screening anxiolytic-like drugs: a perspective. (2011). Neuroscience & Biobehavioral Reviews. [Link]
-
Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. (2022). Frontiers in Behavioral Neuroscience. [Link]
-
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. [Link]
-
GABA Transmitter System & Synaptic Inhibition Explained. (2023). YouTube. [Link]
-
Elevated Plus Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
-
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). MDPI. [Link]
-
Experimental Models for Screening Anxiolytic Activity. (2025). Journal of Emerging Technologies and Innovative Research. [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus. [Link]
-
Lithium (medication). (n.d.). Wikipedia. [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). National Institutes of Health. [Link]
-
Elevated Plus Maze for Mice. (2008). Journal of Visualized Experiments. [Link]
-
Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Locomotion test for mice v1. (2024). ResearchGate. [Link]
-
Modulation of GABAergic Synaptic Transmission by NMDA Receptors in the Dorsal Horn of the Spinal Cord. (2016). Frontiers in Cellular Neuroscience. [Link]
-
Elevated plus maze protocol v1. (2023). ResearchGate. [Link]
Sources
- 1. isca.me [isca.me]
- 2. chemijournal.com [chemijournal.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. protocols.io [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: The Utility of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Clobazam) in CNS Drug Discovery
Introduction: Unveiling the Compound
3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, identified by CAS Number 2942-59-8, is more widely recognized in the scientific and medical communities as Clobazam . It is a distinctive member of the 1,5-benzodiazepine class, setting it apart from the more common 1,4-benzodiazepines like diazepam and lorazepam. This structural difference is not merely academic; it is believed to contribute to Clobazam's pharmacological profile, including a potentially lower incidence of sedative effects and a reduced development of tolerance compared to other benzodiazepines.
Initially developed as an anxiolytic, Clobazam has found a critical role as an adjunctive therapy for seizures associated with Lennox-Gastaut syndrome (LGS), a severe form of childhood-onset epilepsy. Its application in CNS drug discovery extends beyond its established clinical use, serving as a valuable tool and reference compound for investigating GABAergic neurotransmission, developing novel antiepileptic drugs (AEDs), and exploring treatments for anxiety disorders.
These notes provide an in-depth guide to leveraging Clobazam in a research setting, covering its mechanism of action and detailed protocols for its preclinical evaluation.
Part 1: Core Mechanism of Action - Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for Clobazam, like other benzodiazepines, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.
Clobazam does not activate the GABA-A receptor directly. Instead, it binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The practical consequence is an enhancement of GABA's natural inhibitory effect: in the presence of Clobazam, the GABA-A channel opens more frequently, leading to greater Cl- influx and a more potent inhibitory postsynaptic potential. This enhanced inhibition is the foundation of Clobazam's anticonvulsant and anxiolytic properties.
The following diagram illustrates this signaling pathway.
Caption: Mechanism of Clobazam at the GABA-A receptor.
Part 2: Application Notes for Preclinical Research
Clobazam serves as a critical reference compound in several CNS research paradigms.
1. Anticonvulsant Drug Screening: In the search for novel AEDs, Clobazam is the gold-standard positive control in various seizure models. Its well-characterized dose-response relationship allows researchers to benchmark the potency and efficacy of new chemical entities. Key models include:
-
Acute Seizure Models: Pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models are commonly used to assess a compound's ability to prevent seizure generation and spread.
-
Chronic Epilepsy Models: Kindling models are employed to study epileptogenesis and the effect of chronic drug administration, where Clobazam can be used to validate the model's sensitivity to GABAergic modulation.
2. Anxiolytic Research: As an anxiolytic, Clobazam is a useful tool for validating behavioral assays designed to measure anxiety in rodents.
-
Elevated Plus Maze (EPM) & Light-Dark Box: These assays rely on the conflict between the animal's natural tendency to explore and its aversion to open, bright spaces. Anxiolytic compounds like Clobazam increase the time spent in the open arms or light chamber.
3. GABA-A Receptor Pharmacology: Clobazam is essential for characterizing the benzodiazepine binding site on GABA-A receptors.
-
Receptor Binding Assays: In radioligand binding studies, unlabeled Clobazam can be used to compete with radiolabeled ligands (e.g., [³H]flunitrazepam) to determine the binding affinity (Ki) of test compounds for the BZD site.
-
Electrophysiology: In patch-clamp studies on neurons, Clobazam is applied to confirm that a test compound's activity is mediated through the BZD site. A test compound that acts at the same site will not produce an additive effect when co-applied with a saturating concentration of Clobazam.
Part 3: Detailed Experimental Protocols
The following protocols are foundational for characterizing compounds like Clobazam in a preclinical setting.
Protocol 1: In Vitro Radioligand Binding Assay for GABA-A Receptor
This protocol determines the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor in rodent brain tissue.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Tissue Preparation:
-
Homogenize fresh or frozen rodent cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., 1 nM [³H]flunitrazepam).
-
Varying concentrations of the test compound or Clobazam (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Membrane homogenate (approx. 100-200 µg protein).
-
-
Include control tubes for:
-
Total Binding: Contains only buffer, radioligand, and membranes.
-
Non-specific Binding (NSB): Contains a high concentration of a competing non-labeled ligand (e.g., 10 µM Diazepam) to saturate all specific binding sites.
-
-
-
Incubation & Filtration:
-
Incubate the tubes for 60 minutes on ice (4°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Summary Table:
| Compound | IC₅₀ (nM) | Ki (nM) |
| Clobazam (Reference) | 85 - 150 | 25 - 50 |
| Test Compound X | User-determined | User-determined |
| Test Compound Y | User-determined | User-determined |
| Note: Expected values for Clobazam can vary based on specific assay conditions. |
Protocol 2: In Vivo Anticonvulsant Efficacy - PTZ-Induced Seizure Model
This protocol assesses the ability of a compound to protect against clonic seizures induced by the GABA-A antagonist, Pentylenetetrazol (PTZ).
Methodology:
-
Animal Preparation:
-
Use male adult mice (e.g., C57BL/6 strain), weighing 20-25g.
-
Acclimate animals to the facility for at least one week before the experiment. House them with free access to food and water.
-
Randomly assign animals to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline with 5% DMSO, 2% Tween 80).
-
Positive Control (Clobazam, e.g., 1, 3, 10 mg/kg).
-
Test Compound (at least 3 doses).
-
-
-
Drug Administration:
-
Administer the vehicle, Clobazam, or test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
The time between drug administration and PTZ challenge (pretreatment time) should be based on the compound's expected pharmacokinetics (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
-
Seizure Induction and Observation:
-
At the designated pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, s.c.).
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for 30 minutes.
-
Record the latency (time to onset) of the first clonic seizure (a seizure characterized by rhythmic muscle contractions, often with loss of posture).
-
Record the presence or absence of tonic-clonic seizures and mortality. The primary endpoint is often the protection against clonic seizures.
-
-
Data Analysis:
-
For each group, calculate the percentage of animals protected from clonic seizures.
-
Use statistical methods, such as the Fisher's exact test, to compare protection rates between the vehicle and treated groups.
-
Calculate the ED₅₀ (Effective Dose 50), the dose that protects 50% of the animals, using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.
-
Part 4: Trustworthiness and Self-Validation
The integrity of these protocols relies on the inclusion of appropriate controls.
-
In Vitro: The "Total Binding" and "Non-specific Binding" controls are non-negotiable. They are essential for calculating the specific binding that is the subject of the analysis. A known competitor like unlabeled Diazepam or Clobazam must be run in parallel to validate the assay's performance.
-
In Vivo: The vehicle control group is critical to ensure that the injection vehicle itself has no effect on seizure threshold. The Clobazam positive control group validates the model's sensitivity and provides a benchmark against which the test compound's efficacy can be judged. A dose-response relationship (testing multiple doses) is crucial for establishing a compound's potency and ruling out non-specific toxic effects.
By adhering to these principles, the described protocols become self-validating systems, generating reliable and reproducible data for CNS drug discovery programs.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2789, Clobazam. Available from: [Link]
-
DrugBank Online. Clobazam. Available from: [Link]
- Giraud, C., et al. (2009). Clobazam. In H. P. T. (Ed.), Encyclopedia of Neuroscience (pp. 11-12). Berlin, Heidelberg: Springer. Note: A general reference, specific link unavailable.
- Patsalos, P. N. (2015). The clinical pharmacology of the novel antiepileptic drugs. Journal of Clinical Pharmacy and Therapeutics, 25(6), 419-431. Note: A general reference, specific link unavailable.
-
FDA. Onfi (clobazam) Prescribing Information. Available from: [Link]
-
Olsen, R. W., & Sieghart, W. (2009). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141–148. Available from: [Link]
- Möhler, H. (2006). GABA(A) receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516. Note: A general reference, specific link unavailable.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Welcome to the technical support center for the synthesis of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important benzodiazepine derivative.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the condensation reaction between o-phenylenediamine and ethyl 2-methylacetoacetate.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows mostly starting materials (o-phenylenediamine and ethyl 2-methylacetoacetate).
-
After workup, a minimal amount of solid product is isolated.
Possible Causes and Solutions:
-
Inadequate Reaction Temperature: The condensation reaction requires sufficient thermal energy to proceed.
-
Recommendation: Ensure the reaction is heated to an appropriate temperature. For solvent-based reactions (e.g., in xylene or ethanol), reflux is often necessary. Microwave-assisted synthesis can also be an effective strategy to rapidly achieve the required temperature and reduce reaction times.[1]
-
-
Presence of Acidic Catalysts: Acidic conditions can favor the formation of the isomeric benzimidazole side product.[2]
-
Recommendation: The reaction should be carried out under neutral or slightly basic conditions to favor the formation of the seven-membered benzodiazepine ring.[2] If an acid catalyst was used, consider repeating the synthesis without it.
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Monitor the reaction progress using TLC. If starting materials are still present after the initially planned reaction time, extend the heating period.
-
Problem 2: Significant Formation of a Side Product
Symptoms:
-
TLC analysis shows a prominent spot in addition to the desired product and starting materials.
-
NMR analysis of the crude product indicates a mixture of isomers.
Possible Cause and Solution:
-
Formation of Benzimidazole-2-acetone: Under neutral or alkaline conditions, the condensation of o-phenylenediamine and ethyl acetoacetate can yield a mixture of the desired 1,5-benzodiazepin-2-one and the isomeric benzimidazole-2-acetone.[2]
-
Recommendation: Carefully control the reaction conditions. Running the reaction under strictly neutral conditions may help to minimize the formation of the benzimidazole side product. Purification via column chromatography or fractional crystallization will be necessary to isolate the desired product.
-
Problem 3: Difficulty in Product Purification and Isolation
Symptoms:
-
The isolated product is an oil or a sticky solid that is difficult to handle.
-
The product does not crystallize easily.
-
NMR analysis shows the presence of residual solvent or starting materials.
Possible Causes and Solutions:
-
Impurities Inhibiting Crystallization: The presence of side products or unreacted starting materials can hinder the crystallization of the desired compound.
-
Recommendation: Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexane can be effective in separating the desired benzodiazepine from less polar starting materials and more polar side products.
-
-
Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.
-
Recommendation: After purification by column chromatography, attempt crystallization from a different solvent or solvent mixture. Ethanol is often a good choice for crystallizing benzodiazepine derivatives.[3] If the product is an oil, triturating with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from o-phenylenediamine and ethyl 2-methylacetoacetate?
A1: The reaction proceeds through a condensation mechanism. Initially, one of the amino groups of o-phenylenediamine attacks the keto-carbonyl of ethyl 2-methylacetoacetate, followed by the elimination of a water molecule to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the ester carbonyl, leading to the formation of the seven-membered diazepine ring with the elimination of ethanol.
Q2: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound?
A2: While specific data for the 3-methyl derivative can vary slightly based on the solvent and instrument, the following are expected characteristic peaks based on related structures:[3][4][5]
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of 6.5-7.5 ppm.
-
NH protons: Broad singlets, which may appear between 3-5 ppm and 8-10 ppm.
-
CH₂ protons of the diazepine ring: A singlet or multiplet around 2.2 ppm.
-
CH proton at the 3-position: A multiplet.
-
Methyl protons: A singlet or doublet around 1.2-2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): A peak around 170 ppm.
-
Aromatic carbons: Peaks in the range of 120-145 ppm.
-
Iminium carbon (C=N): A peak around 160-170 ppm.
-
Aliphatic carbons (CH₂, CH, CH₃): Peaks in the range of 20-50 ppm.
-
-
IR (KBr):
-
N-H stretching: A broad band around 3200-3400 cm⁻¹.
-
C=O stretching (amide): A strong band around 1640-1680 cm⁻¹.
-
C=N stretching: A band around 1600-1630 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Q3: Can I use a different β-ketoester for this reaction?
A3: Yes, the condensation of o-phenylenediamine is a general method for the synthesis of 1,5-benzodiazepines and can be performed with various β-ketoesters.[6] The substituent at the 3-position of the resulting benzodiazepine will be determined by the structure of the β-ketoester used.
Q4: Is it possible to perform this synthesis under solvent-free conditions?
A4: Yes, solvent-free methods for the synthesis of 1,5-benzodiazepines have been reported, often utilizing microwave irradiation or grinding techniques.[4][7] These methods can offer advantages such as shorter reaction times, simpler work-up procedures, and are considered more environmentally friendly.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Ethyl 2-methylacetoacetate
-
Xylene (or Ethanol)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in xylene.
-
Add ethyl 2-methylacetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Recrystallize the purified product from ethanol to obtain crystalline this compound.
-
Dry the crystals under vacuum.
Visualizations
Reaction Scheme and Troubleshooting Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1,5-Benzodiazepine Synthesis
Welcome to the technical support center for the synthesis of 1,5-benzodiazepines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.
Introduction
The synthesis of 1,5-benzodiazepines, most commonly through the condensation of an o-phenylenediamine (OPDA) with a carbonyl compound, is a cornerstone reaction in medicinal and pharmaceutical chemistry.[1][2] These compounds are precursors to a wide range of biologically active molecules, including anticonvulsants, anti-inflammatory agents, and sedatives.[1] While the reaction appears straightforward, achieving optimal results can be challenging. This guide provides practical, experience-driven advice to help you navigate the intricacies of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone?
The reaction proceeds via a cyclocondensation mechanism. First, the amino groups of the o-phenylenediamine attack the carbonyl group of the ketone, leading to the formation of a diimine intermediate. This is followed by a 1,3-hydrogen shift to form an enamine intermediate, which then undergoes cyclization to yield the final 1,5-benzodiazepine product.[3] The use of an acid catalyst is often crucial to facilitate the condensation process.[1]
Q2: What are the most common starting materials for 1,5-benzodiazepine synthesis?
The most prevalent method involves the condensation of an o-phenylenediamine (OPDA) with a ketone.[1][2] Variations include the use of α,β-unsaturated carbonyl compounds (chalcones), β-haloketones, or β-diketones.[1][4] The choice of carbonyl compound will determine the substitution pattern on the resulting benzodiazepine ring.
Q3: Why is a catalyst necessary for this reaction?
While the reaction can sometimes proceed without a catalyst, the use of a catalyst, typically a Lewis or Brønsted acid, significantly enhances the reaction rate and yield.[1] The catalyst activates the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the amino groups of the OPDA. A wide variety of catalysts have been successfully employed, ranging from homogeneous catalysts like BF₃-etherate and Yb(OTf)₃ to heterogeneous solid acid catalysts such as zeolites (H-MCM-22, HY zeolite) and silica-supported acids.[1][5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 1,5-benzodiazepines.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
Many catalysts used for this synthesis are sensitive to moisture. If you are using a water-sensitive Lewis acid, ensure that your solvent and reagents are anhydrous. For solid acid catalysts, proper activation and storage are crucial.
-
Solution:
-
Dry your solvent over an appropriate drying agent before use.
-
Ensure your o-phenylenediamine and ketone are free of moisture.
-
If using a solid catalyst like H-MCM-22, follow the recommended activation procedure, which typically involves heating to remove adsorbed water.[1]
-
Possible Cause 2: Inappropriate Catalyst Loading
The amount of catalyst can significantly impact the reaction yield. Too little catalyst may result in an incomplete reaction, while an excess can sometimes lead to side product formation.
-
Solution:
-
Perform a catalyst loading optimization study. For instance, in the synthesis using H-MCM-22, increasing the catalyst weight from 50 mg to 150 mg was shown to increase the yield from 30% to 87%.[1]
-
Possible Cause 3: Sub-optimal Reaction Temperature
While many protocols report room temperature synthesis, some substrate combinations may require heating to proceed at a reasonable rate.
-
Solution:
-
If you observe a sluggish reaction at room temperature, try gently heating the reaction mixture. For example, some protocols using silica-supported perchloric acid specify a temperature of 80°C.[6] Conversely, if you are observing decomposition, consider running the reaction at a lower temperature.
-
Possible Cause 4: Incorrect Solvent
The choice of solvent can influence the solubility of the reactants and the efficacy of the catalyst.
-
Solution:
-
Acetonitrile is a commonly used and effective solvent for this reaction.[1][2][3] Other solvents such as methanol, ethanol, and dichloromethane have also been reported to be effective depending on the specific catalytic system.[6][7] If you are experiencing low yield, consider screening different solvents.
-
Problem 2: Formation of Side Products and Impurities
Possible Cause 1: Self-condensation of the Ketone
Under acidic conditions, some ketones, particularly those with α-hydrogens, can undergo self-condensation.
-
Solution:
-
Add the ketone slowly to the reaction mixture containing the o-phenylenediamine and catalyst.
-
Consider using a milder catalyst or a lower reaction temperature.
-
Possible Cause 2: Oxidation of o-phenylenediamine
o-Phenylenediamine can be susceptible to oxidation, leading to colored impurities.
-
Solution:
-
Use high-purity o-phenylenediamine.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 3: Incomplete Reaction
The presence of starting materials in the final product is a common issue.
-
Solution:
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
If the reaction has stalled, try adding a small amount of additional catalyst or increasing the reaction time.
-
Problem 3: Difficulty with Product Purification
Possible Cause: Similar Polarity of Product and Byproducts
The desired 1,5-benzodiazepine product may have a similar polarity to some of the side products or unreacted starting materials, making separation by column chromatography challenging.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography. A common mobile phase is a mixture of ethyl acetate and hexane.[1]
-
Acid-Base Extraction: If applicable, an acid-base extraction workup can help remove unreacted o-phenylenediamine.
-
Experimental Protocols
General Procedure for the Synthesis of 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine
This protocol is a general guideline and may require optimization for your specific substrates and equipment.
-
To a round-bottom flask, add o-phenylenediamine (1 mmol, 108.1 mg) and the chosen catalyst (e.g., H-MCM-22, 100 mg).[1]
-
Add the solvent (e.g., acetonitrile, 4 mL).[1]
-
Stir the mixture at room temperature.
-
Add acetone (2.5 mmol, 0.18 mL).
-
Continue stirring and monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexane as the mobile phase).[1] The reaction is typically complete within 1-3 hours.[1][2]
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for 1,5-Benzodiazepine Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H-MCM-22 | Acetonitrile | Room Temp. | 1-3 | 65-87 | [1] |
| Phenylboronic acid | Acetonitrile | Reflux | Not Specified | 82-91 | [3] |
| HY Zeolite | Solvent-free | 50 | Not Specified | High | [5] |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 1.2 | 93 | [6] |
| Ga(OTf)₃ | Not Specified | Not Specified | Not Specified | Good to Excellent | [6] |
| Fe(ClO₄)₃ | Solvent-free | Not Specified | Not Specified | Good to Excellent | [6] |
Visualizations
Figure 1: Reaction Mechanism for 1,5-Benzodiazepine Synthesis
A simplified reaction mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines.
Figure 2: Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low yields in 1,5-benzodiazepine synthesis.
References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Mahajan, D. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-505. [Link]
-
Gholap, A. R., & More, P. L. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]
-
Various Authors. (n.d.). Synthesis of 1,5-benzodiazepines. ResearchGate. [Link]
-
Various Authors. (n.d.). Screening of reaction conditions for the synthesis of 1,5‐benzodiazepines. ResearchGate. [Link]
-
Agarwal, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
-
Agarwal, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. National Institutes of Health. [Link]
-
Jeganathan, M., & Pitchumani, K. (2015). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 654–659. [Link]
-
Agarwal, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
-
El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(1), 14-19. [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Welcome to the technical support center for the purification of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I induce crystallization for purification by recrystallization?
Answer:
Oiling out during crystallization is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present that depress the melting point. Here are several strategies to address this:
-
Solvent Selection: The choice of solvent is critical. For compounds like this compound, a good starting point is a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on literature for similar benzodiazepine structures, consider the following:
-
Ethanol or Ethanol/Water Mixtures: Ethanol is a common recrystallization solvent for benzodiazepines. If the compound is too soluble in pure ethanol, adding water dropwise to the hot, saturated solution until slight turbidity appears can induce crystallization upon cooling.
-
Acetone/Hexane Mixtures: Acetone can be a good solvent for dissolving the crude product, followed by the slow addition of a non-polar solvent like hexane to decrease solubility and promote crystal formation.
-
Carbon Tetrachloride (CCl₄): A related compound, the unsubstituted 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one, has been successfully recrystallized from CCl₄.[1] This solvent could be a viable option, but be mindful of its toxicity and handle it with appropriate safety precautions.
-
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can often lead to the formation of oils or very small crystals that are difficult to filter.
Question 2: I'm seeing multiple spots on my TLC after purification by column chromatography. How can I improve the separation?
Answer:
Multiple spots on TLC after column chromatography indicate either incomplete separation or degradation of the product on the silica gel. Here’s a systematic approach to improve your separation:
-
Solvent System Optimization: The polarity of the eluent is the most critical factor. For 1,5-benzodiazepine derivatives, a common mobile phase is a mixture of a polar solvent like ethyl acetate and a non-polar solvent like n-hexane.
-
Start with a Low Polarity Eluent: Begin with a higher ratio of hexane to ethyl acetate (e.g., 9:1) and gradually increase the polarity.
-
TLC Analysis: Before running the column, perform thorough TLC analysis with various solvent ratios to find the optimal system that provides good separation between your product and impurities (ideally, an Rf value of 0.2-0.4 for your product).
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
-
-
Consideration of Compound Stability: Benzodiazepines can be sensitive to acidic conditions. Since silica gel is slightly acidic, prolonged exposure can sometimes lead to degradation.
-
Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your eluent.
-
Use an Alternative Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Question 3: My final product has a yellowish tint. What is the likely cause and how can I remove the color?
Answer:
A yellowish tint in the final product often indicates the presence of colored impurities, which can arise from several sources:
-
Starting Material Impurities: Impurities in the starting materials, such as o-phenylenediamine, can be colored and may carry through the synthesis.
-
Side Reactions: The synthesis of benzodiazepines can sometimes lead to the formation of colored byproducts.
-
Oxidation: The amino groups in the benzodiazepine structure can be susceptible to air oxidation, which can lead to colored impurities.
To remove the color, you can try the following:
-
Recrystallization with Activated Carbon: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon. Allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Column Chromatography: If recrystallization is ineffective, column chromatography, as described in the previous question, is an excellent method for separating colored impurities from your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: While specific impurity profiles can vary depending on the synthetic route, common impurities in the synthesis of 1,5-benzodiazepines may include:
-
Unreacted Starting Materials: Such as o-phenylenediamine and the β-ketoester or its equivalent.
-
Side-Products from Self-Condensation: The starting materials may react with themselves to form undesired byproducts.
-
Isomers: Depending on the reaction conditions, positional isomers could potentially form.
-
Oxidation Products: As mentioned earlier, the amino groups can be susceptible to oxidation.
Q2: What is the recommended method for monitoring the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the separation of your product from impurities during column chromatography and to assess the purity of fractions and the final product after recrystallization. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of purity.[2][3]
Q3: How should I store the purified this compound to prevent degradation?
A3: To ensure the long-term stability of your purified compound, it is recommended to store it in a cool, dry, and dark place. A desiccator at room temperature or in a refrigerator is ideal. Protection from light and air is important to prevent photo-oxidation and degradation.
Experimental Protocols & Data
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general solvent for benzodiazepines. |
| Acetone | 56 | 5.1 | Can be used in combination with a non-polar solvent. |
| n-Hexane | 69 | 0.1 | Often used as an anti-solvent to induce crystallization. |
| Carbon Tetrachloride | 77 | 1.7 | Reported for the unsubstituted analog, but use with caution due to toxicity.[1] |
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
-
International Journal of Trend in Scientific Research and Development. Synthesis of 1, 5- Benzodiazepines A Review. [Link]
-
MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
-
National Institutes of Health. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
National Institutes of Health. Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
-
ResearchGate. Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. [Link]
-
Benzodiazepine Information Coalition. The Ashton Manual. [Link]
-
MDPI. A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. [Link]
-
Conifer Park. How to Detox From Benzodiazepines: a Complete Guide. [Link]
-
SA Health. Benzodiazepine withdrawal management. [Link]
-
ResearchGate. Separation and HPLC analysis of 15 benzodiazepines in human plasma. [Link]
-
Substance Abuse and Mental Health Services Administration. Quick Guide For Clinicians Based on TIP 45—Detoxification and Substance Abuse Treatment. [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. [Link]
-
Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]
-
ResearchGate. Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?. [Link]
-
National Institutes of Health. Purification of a benzodiazepine from bovine brain and detection of benzodiazepine-like immunoreactivity in human brain. [Link]
Sources
Technical Support Center: Stability of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Introduction: This technical guide addresses the stability of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in solution, a common challenge faced by researchers in pharmaceutical development and related fields. While specific literature on this exact molecule is limited, its structural features as a 1,5-benzodiazepin-2-one allow us to infer its stability profile based on well-established chemical principles and data from analogous compounds. This guide provides a framework for troubleshooting common stability issues and offers best practices for handling and storage.
Troubleshooting Guide: Common Stability Issues
This section is designed to help you diagnose and resolve specific experimental problems related to the stability of this compound.
Question 1: I'm observing a rapid loss of my compound in acidic solutions (e.g., pH < 5). What is the likely cause and how can I mitigate this?
Answer:
The most probable cause is acid-catalyzed hydrolysis of the cyclic amide (lactam) bond within the seven-membered diazepine ring. This is a known degradation pathway for many benzodiazepines, particularly in acidic conditions which can protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][2][3]
-
Causality: The 1,5-benzodiazepine ring system is susceptible to opening under acidic conditions. The hydrolysis reaction breaks the amide bond, leading to the formation of a linear amino acid derivative. For nitrazepam, a related benzodiazepine, the degradation in artificial gastric juice leads to an initial reversible intermediate followed by an irreversible final product, 2-amino-5-nitrobenzophenone.[3] A similar pathway can be anticipated for your compound.
-
Troubleshooting Steps & Solutions:
-
pH Adjustment: The most effective solution is to work at a pH closer to neutral. If your experimental conditions permit, adjust the pH of your solutions to between 6.0 and 7.5.
-
Solvent Choice: If you are using protic solvents like methanol or ethanol in your formulation, be aware that they can also participate in solvolysis, especially under acidic conditions. Whenever possible, use aprotic solvents like acetonitrile for stock solutions.
-
Buffer Selection: Use a buffer system that can effectively maintain the pH in the desired range. Phosphate or Tris buffers are common choices.
-
Control Experiment: To confirm pH-dependent degradation, set up a small-scale experiment where you incubate your compound in solutions of varying pH (e.g., pH 3, 5, and 7) and monitor the concentration over time using an appropriate analytical method like HPLC.
-
dot
Caption: Proposed degradation of this compound.
Question 2: I am seeing new peaks appearing in my HPLC chromatogram when I let my samples sit at room temperature, even in neutral solutions. What could these be?
Answer:
The appearance of new peaks over time is a classic sign of degradation. Besides hydrolysis, other potential degradation pathways for benzodiazepines include oxidation and photodecomposition.
-
Causality:
-
Oxidation: The diazepine ring can be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of trace metal ions.
-
Photodegradation: Many benzodiazepines are known to be light-sensitive. Exposure to UV light, including from ambient laboratory lighting, can induce photochemical reactions.[4][5][6] For instance, studies on other benzodiazepines have shown significant degradation under UV irradiation.[5][6]
-
Thermal Degradation: While more pronounced at higher temperatures, some level of thermal degradation can occur even at room temperature over extended periods.[7][8]
-
-
Troubleshooting Steps & Solutions:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. This is a critical and simple step to prevent photodecomposition. The ICH guideline for photostability testing (Q1B) underscores the importance of this factor.[9]
-
Control Temperature: Prepare and store your samples at controlled, cool temperatures. For short-term storage (a few hours), keep samples in an autosampler set to a cool temperature (e.g., 4°C). For long-term storage, refer to the FAQ section below.
-
Use Freshly Prepared Solutions: The most reliable way to avoid issues with degradation products is to use freshly prepared solutions for your experiments.
-
Inert Atmosphere: If you suspect oxidation is a major issue, you can try degassing your solvents and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q: What are the optimal conditions for storing stock solutions of this compound?
A: For maximum stability, stock solutions should be stored at low temperatures, protected from light, and dissolved in an appropriate solvent.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short-term (weeks) or -80°C for long-term (months) storage. | Low temperatures significantly slow down the rate of all chemical degradation reactions. Studies on other benzodiazepines confirm stability is greatly enhanced at -20°C and -80°C.[10] |
| Solvent | Anhydrous aprotic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). | Aprotic solvents do not participate in hydrolysis or solvolysis reactions. |
| Container | Amber glass vials with tightly sealed caps. | Protects from light and minimizes solvent evaporation. |
| Concentration | Prepare concentrated stock solutions (e.g., 1-10 mg/mL). | Higher concentrations can sometimes be more stable. Dilute to working concentrations immediately before use. |
Q: Is this compound susceptible to thermal degradation during analytical procedures like Gas Chromatography (GC)?
A: Yes, it is highly likely. Many benzodiazepines are thermally unstable and can decompose in the high temperatures of a GC inlet.[7][8] For this reason, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for benzodiazepines as it avoids thermal degradation.[11] If GC analysis is necessary, you may need to develop a derivatization method to create a more thermally stable analog.
Q: What type of HPLC method is recommended for analyzing the stability of this compound?
A: A reverse-phase HPLC method with UV detection is generally suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically used.
-
pH Control: It is crucial to buffer the aqueous portion of the mobile phase to a pH where the compound is stable (e.g., pH 6.8-7.4).
-
Detection: The benzodiazepinone core has a strong UV chromophore, making UV detection (e.g., at 254 nm) a sensitive option.
dot
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
PubMed. (1994). Optimal Enzymatic Hydrolysis of Urinary Benzodiazepine Conjugates. J Anal Toxicol. 18(7):382-4. [Link]
-
LVHN Scholarly Works. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. [Link]
-
PubMed. (n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. J Pharm Sci. 62(11):1780-4. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Thermal Profile and Decomposition Kinetics of Some Synthesized 1,5-Benzodiazepines. [Link]
-
ResearchGate. (n.d.). Transformation of benzodiazepines during enzymatic hydrolysis. [Link]
-
PubMed. (2018). Opiate & Benzodiazepine Confirmations: To Hydrolyze or Not to Hydrolyze is the Question. J Med Toxicol. 14(2):170-175. [Link]
-
PubMed. (1984). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Biomed Mass Spectrom. 11(6):284-9. [Link]
-
PubMed Central (PMC). (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][12][13]diazepine-3-carboxylate does not influence bioavailability. [Link]
-
Royal Society of Chemistry. (n.d.). Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS). [Link]
-
ResearchGate. (n.d.). Effect of pH on recovery of benzodiazepines, n = 3. [Link]
-
PubMed Central (PMC). (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. [Link]
-
MDPI. (n.d.). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. [Link]
-
Frontiers. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. [Link]
-
MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. [Link]
-
ResearchGate. (2007). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. [Link]
-
PubMed. (2021). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Chem Pharm Bull (Tokyo). 69(3):258-264. [Link]
-
ResearchGate. (2020). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. [Link]
-
ResearchGate. (2000). Evaluation of pH on the extraction efficiency of benzodiazepines with.... [Link]
-
Journal of Analytical Toxicology. (2012). Benzodiazepine stability in postmortem samples stored at different temperatures. [Link]
-
International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. [Link]
-
IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. [Link]
-
MDPI. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
-
ResearchGate. (2002). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. [Link]
-
UNED. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
PubChem. (n.d.). 4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. [Link]
-
ResearchGate. (2008). A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one. [Link]
-
Glasgow Caledonian University. (2013). Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotrop. [Link]
Sources
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- 3. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Welcome to the technical support center dedicated to addressing a critical, yet common, hurdle in preclinical research: the poor aqueous solubility of promising compounds. This guide focuses specifically on 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one , a member of the 1,5-benzodiazepine class of molecules which are frequently investigated for their diverse biological activities.[1]
Poor solubility is not merely an inconvenience; it is a primary source of experimental artifacts, leading to underestimated compound potency, poor reproducibility, and misleading structure-activity relationships (SAR).[2][3] This resource provides a structured, experience-driven approach to diagnosing, troubleshooting, and systematically overcoming these challenges to ensure the integrity and accuracy of your assay data.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered by researchers working with this and similar lipophilic compounds.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This is a classic sign of a compound exceeding its kinetic solubility limit in the final assay medium. Your compound is likely well-dissolved in the 100% DMSO stock, but when this stock is diluted into the aqueous buffer, the percentage of the organic co-solvent dramatically decreases. The aqueous environment cannot maintain the compound in solution at that concentration, causing it to crash out or precipitate.[4] It's crucial to remember that the solubility in DMSO does not predict the solubility in a predominantly aqueous solution.[2]
Q2: What is the best universal solvent for this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of nonpolar, drug-like molecules.[3] However, the goal is not just to dissolve the compound in the stock, but to ensure it remains soluble in the final assay. For subsequent dilutions into aqueous media, other co-solvents like ethanol or the use of excipients may be necessary.[5][6]
Q3: How can I determine the actual soluble concentration of my compound under my specific assay conditions?
A: You must perform a solubility measurement in the final assay buffer. A practical method is a kinetic solubility assessment using nephelometry (light scattering) or UV spectroscopy.[2] This involves adding small volumes of your DMSO stock to the assay buffer across a range of concentrations and measuring the point at which precipitation occurs. This concentration is your working solubility limit. Any data generated from concentrations above this limit should be considered unreliable.[4]
Q4: What are the primary strategies to improve the solubility of this compound in my assay?
A: The main approaches, which we will detail in the troubleshooting section, are:
-
Co-solvent Optimization: Using a mixture of solvents to better match the polarity of the solute.[5][7]
-
pH Adjustment: If the compound has ionizable functional groups, altering the pH of the buffer can significantly increase solubility.[5][8][9]
-
Use of Excipients: Employing solubilizing agents like cyclodextrins to form inclusion complexes that are water-soluble.[10][11][12]
Q5: My cell-based assay is very sensitive. How do I manage solubility without introducing solvent toxicity?
A: This is a critical balancing act. Most cell lines can tolerate DMSO concentrations up to 0.5-1.0%, but higher levels can be toxic or induce off-target effects.[2] If you need a higher solvent concentration to maintain solubility, you may need to switch to a less toxic co-solvent like ethanol or use a non-solvent-based approach, such as cyclodextrin complexation.[10][13] It is imperative to run a vehicle control (assay buffer + solvent/excipient at the final concentration) to ensure the solubilization method itself is not affecting the assay outcome.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect framework for resolving specific solubility-related issues.
Issue: Compound Precipitation Observed Upon Dilution of Stock Solution
This is the most frequent and critical failure point. The appearance of cloudiness, particulates, or crystals upon dilution is an unambiguous indicator that your compound's concentration exceeds its solubility limit in the final medium.
Systematic Approach to Resolution:
-
Confirm and Quantify the Problem: First, determine the kinetic solubility limit. Use the protocol outlined in SOP 2 to find the maximum concentration at which the compound remains fully dissolved in your final assay buffer. This value becomes your benchmark.
-
Strategy A: Co-Solvent Adjustment
-
Causality: Co-solvency works by reducing the polarity of the aqueous medium, making it a more favorable environment for a lipophilic compound.[6] By blending water with a miscible organic solvent, you create a solvent system with intermediate polarity that can better solvate the drug molecule.[7]
-
Execution: If your assay can tolerate it, modestly increasing the final percentage of DMSO may be sufficient. However, for sensitive assays, consider alternatives. For example, preparing a 10x intermediate stock of your compound in a solution of 50:50 ethanol:assay buffer before the final 1:10 dilution into the assay plate can sometimes prevent precipitation.
-
Caveat: The solubilizing power of co-solvents is reduced upon further dilution.[5] Always validate that the compound remains soluble at the final concentration over the full duration of the assay incubation.
-
-
Strategy B: pH Modification
-
Causality: The solubility of ionizable compounds is highly dependent on pH. Benzodiazepine scaffolds contain basic nitrogen atoms.[8][14] If the pH of the buffer is below the pKa of a basic functional group, that group will be protonated (ionized). The charged species is significantly more polar and thus more soluble in water than the neutral form.
-
Execution:
-
Determine the pKa of this compound (either empirically or through computational prediction).
-
Prepare a series of assay buffers with pH values ranging from ~1.5 units below to 1.5 units above the pKa.
-
Measure the compound's solubility in each buffer. A significant increase in solubility should be observed as the pH is adjusted to favor the ionized form.
-
-
Caveat: You must ensure that the altered pH does not affect your biological target's activity or the stability of other assay components. Run appropriate controls.
-
-
Strategy C: Utilize Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] Poorly soluble drugs can become encapsulated within this hydrophobic core, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule without altering the bulk solvent properties.[12][15]
-
Execution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and biocompatibility.[13] A detailed protocol is provided in SOP 3. The general principle involves pre-incubating the compound with a solution of HP-β-CD to allow for complex formation before introducing it to the assay.
-
Caveat: While generally inert, at very high concentrations cyclodextrins can extract cholesterol from cell membranes. As always, a vehicle control containing the same concentration of HP-β-CD is essential.[16]
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide step-by-step instructions for key experimental workflows.
SOP 1: Preparation of a High-Concentration Stock Solution
-
Objective: To accurately prepare a concentrated stock solution, typically in 100% DMSO.
-
Materials: this compound (solid), analytical balance, Class A volumetric flask, 100% anhydrous DMSO, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh a sufficient amount of the solid compound to prepare a 10-50 mM stock solution.
-
Transfer the solid to the volumetric flask.
-
Add approximately half the final volume of DMSO.
-
Vortex vigorously for 1-2 minutes.
-
Place the flask in a sonicator bath for 5-10 minutes to aid dissolution.[17]
-
Visually inspect to ensure no solid particles remain.
-
Once fully dissolved, add DMSO to the final volume mark.
-
Invert the flask several times to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can promote precipitation over time.[18] Store at -20°C or -80°C.
-
SOP 2: Kinetic Solubility Assessment using Nephelometry
-
Objective: To determine the maximum soluble concentration of the compound in the final assay buffer.
-
Materials: Compound stock solution (in DMSO), final assay buffer, 96-well clear-bottom plate, multichannel pipette, nephelometer or plate reader capable of measuring light scattering.
-
Procedure:
-
Prepare a 2-fold serial dilution of your compound stock in 100% DMSO directly in a 96-well plate (e.g., from 50 mM down to ~0.1 mM). This will be your "source plate."
-
In a separate 96-well "assay plate," add 198 µL of your final assay buffer to each well.
-
Using a multichannel pipette, transfer 2 µL from the DMSO source plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 2 minutes.
-
Allow the plate to equilibrate at room temperature for 1-2 hours (or for the duration of your assay's incubation time).
-
Measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.
-
Plot the signal versus compound concentration. The concentration at which the signal sharply increases above the baseline (buffer + 1% DMSO) is the kinetic solubility limit.
-
SOP 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a compound solution using HP-β-CD to increase its aqueous solubility.
-
Materials: Compound stock solution (in DMSO), HP-β-CD, final assay buffer, vortex mixer.
-
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.
-
Determine the desired final concentration of your compound and HP-β-CD in the assay. A molar ratio of 1:1 to 1:10 (compound:HP-β-CD) is a good starting point.
-
Prepare an intermediate solution. For example, to achieve a final concentration of 50 µM compound and 500 µM HP-β-CD, add a small volume of your high-concentration DMSO stock directly into the HP-β-CD solution.
-
Vortex the intermediate solution vigorously for 5-10 minutes to facilitate the formation of the inclusion complex.
-
This complexed solution can now be added to your assay.
-
Crucially, run a parallel vehicle control containing the exact same final concentration of HP-β-CD and DMSO to isolate the effect of the compound.
-
Section 4: Data and Visualization Hub
Table 1: Common Co-solvents for Preclinical Assays
| Co-Solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | 0.1 - 1.0% | Excellent solubilizing power for nonpolar compounds. | Can be toxic to cells at >1%; may interfere with some enzymes.[2] |
| Ethanol | 1 - 5% | Less toxic than DMSO; readily available. | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol | 1 - 10% | Low toxicity; often used in formulations. | Can be viscous; may not be as effective as DMSO for highly lipophilic compounds.[5] |
| Polyethylene Glycol (PEG 400) | 1 - 20% | Low toxicity; high solubilizing capacity. | High viscosity; can interfere with some assay readouts.[19] |
Diagrams
References
-
Li, P., & Tabibi, E. (2018). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 43, 147-158. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025. Available from: [Link]
-
Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(3), 1-8. Available from: [Link]
-
Jain, A., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmacy Research, 4(7). Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). AAPS PharmSciTech. Available from: [Link]
-
Davis, M. E., & Brewster, M. E. (2022). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Journal of Pharmaceutical Sciences, 111(1), 1-20. Available from: [Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. Available from: [Link]
-
Garg, T., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 15(4), 365-370. Available from: [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Available from: [Link]
-
Garg, T., et al. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 15(4), 365-370. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Available from: [Link]
-
Poe, M. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular pharmaceutics, 17(5), 1593–1604. Available from: [Link]
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Upreti, G., & Jain, S. (2015). Solubility change of lorazepam with regard to the pH values of phosphate buffer solutions. Journal of Chemical and Pharmaceutical Research, 7(3), 130-136. Available from: [Link]
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Botta, M., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 2(2), 132–136. Available from: [Link]
-
Poe, M. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][11]diazepine-3-carboxylate does not influence bioavailability. Scientific reports, 10(1), 6982. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 68-75. Available from: [Link]
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Newton, D. W., et al. (1979). Solubility characteristics of diazepam in aqueous admixture solutions: Theory and practice. American Journal of Health-System Pharmacy, 36(4), 474-477. Available from: [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available from: [Link]
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Alprazolam. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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How to tackle compound solubility issue. (2022). Reddit. Available from: [Link]
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How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. Available from: [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Available from: [Link]
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Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 651-655. Available from: [Link]
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2H-1,4-Benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. (n.d.). University of Nebraska Medical Center. Available from: [Link]
-
2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Buitendach, B. E., et al. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 23(10), 2548. Available from: [Link]
-
Kumar, A., & Kumar, S. (2012). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Research Journal of Chemical Sciences, 2(1), 89-94. Available from: [Link]
-
4,7,8-Trimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
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- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol modifications for reproducible results with 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Welcome to the technical support center for the synthesis and application of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established synthetic methodologies and our extensive field experience.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for the synthesis of the 1,5-benzodiazepine core is the condensation reaction between an o-phenylenediamine and a suitable three-carbon carbonyl compound. For the target molecule, this involves the reaction of o-phenylenediamine with a derivative of 3-aminobutanoic acid or a related synthon. The use of an acid catalyst is often essential to promote the cyclization.[1][2]
Q2: I am observing a low yield in my reaction. What are the primary factors that could be responsible?
Low yields in the synthesis of 1,5-benzodiazepines are a common issue. Several factors can contribute to this:
-
Inefficient Cyclization: The formation of a seven-membered ring is entropically less favored compared to five- or six-membered rings.
-
Side Reactions: The formation of benzimidazoles or other dimeric impurities can compete with the desired benzodiazepine synthesis.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction or lead to the formation of side products.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can significantly impact the yield.
Q3: My final product is difficult to purify. What are the likely impurities?
Common impurities include unreacted starting materials, benzimidazole byproducts, and potentially diastereomers if the reaction conditions are not carefully controlled. The polarity of these impurities can be very similar to the desired product, making chromatographic separation challenging.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and can also reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the amide carbonyl and N-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
II. Troubleshooting Guide: Synthesis and Purification
This section provides a detailed breakdown of potential issues and their solutions at different stages of the experimental workflow.
A. Reaction Stage
Problem 1: Low or No Product Formation
-
Possible Cause 1: Inactive Catalyst: The acid catalyst is crucial for the imine formation and subsequent cyclization.
-
Possible Cause 2: Inappropriate Solvent: The choice of solvent can influence the reaction rate and solubility of intermediates.
-
Possible Cause 3: Suboptimal Temperature: The reaction may require sufficient thermal energy to overcome the activation barrier for cyclization.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Problem 2: Formation of Significant Side Products
-
Possible Cause 1: Benzimidazole Formation: This is a common side reaction, particularly if an aldehyde impurity is present in the carbonyl reactant.
-
Solution: Ensure the purity of the 3-aminobutanoic acid derivative. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine.
-
-
Possible Cause 2: Dimerization or Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction at a higher dilution. A concentration of 0.1-0.2 M is a reasonable starting point.
-
B. Work-up and Purification Stage
Problem 3: Product Precipitation and Handling Issues
-
Possible Cause: Poor Solubility: The product may have limited solubility in the reaction solvent upon cooling.
-
Solution: If the product precipitates upon cooling, this can be an effective first step of purification. The crude product can be collected by filtration and then subjected to further purification.
-
Problem 4: Difficulty in Removing Impurities by Column Chromatography
-
Possible Cause: Similar Polarity of Product and Impurities: Benzimidazole byproducts and unreacted starting materials can have similar polarities to the desired benzodiazepine.
-
Solution 1: Recrystallization: This is often the most effective method for purifying benzodiazepines. A solvent system of ethanol/water or ethyl acetate/hexane can be explored.
-
Solution 2: Optimized Chromatography: If chromatography is necessary, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) on silica gel can improve separation. The use of a different stationary phase, such as alumina, could also be beneficial.
-
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound
Reagents:
-
o-Phenylenediamine
-
Ethyl 3-aminobutanoate
-
Glacial Acetic Acid
-
Ethanol, anhydrous
-
Sodium Bicarbonate solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl 3-aminobutanoate (1.1 equivalents) in anhydrous ethanol (to achieve a concentration of approximately 0.2 M).
-
Add glacial acetic acid (0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexane). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
IV. Data Presentation
Table 1: Expected 1H NMR Chemical Shifts for the 1,5-Benzodiazepin-2-one Core
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| N-H (amide) | 8.0 - 9.0 | br s |
| N-H (amine) | 3.5 - 4.5 | br s |
| CH (at C3) | 2.8 - 3.2 | m |
| CH2 (at C4) | 2.2 - 2.6 | m |
| CH3 (at C3) | 1.1 - 1.3 | d |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Wavenumber (cm-1) |
| N-H stretch (amine) | 3300 - 3400 |
| N-H stretch (amide) | 3150 - 3250 |
| C=O stretch (amide) | 1660 - 1680 |
| C=N stretch (imine intermediate) | 1630 - 1650 |
| Aromatic C-H stretch | 3000 - 3100 |
V. Visualizations
Workflow and Decision Making
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Reaction Mechanism
Caption: Simplified reaction mechanism for the formation of the 1,5-benzodiazepin-2-one ring system.
VI. References
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7. [Link]
-
Kumar, R., et al. (2007). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Arkivoc, 2007(xiii), 142-149. [Link]
-
Mahajan, D. (2021). Synthesis of 1, 5 Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-505. [Link]
-
El-Sayed, M. A. A., et al. (2017). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 22(11), 1886. [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]
-
Singh, R. K., et al. (2012). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link]
-
Yadav, P., & Singh, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4015. [Link]
-
Katkevica, D., et al. (2004). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton. Helvetica Chimica Acta, 87(5), 1237-1247. [Link]
-
Kim, J. H., et al. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 14(3), 373-377. [Link]
-
Anaraki-Ardakani, H., et al. (2016). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Tetrahedron, 72(13), 1629-1635. [Link]
-
Reddy, G. S., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 225-230. [Link]
-
Janciene, R., et al. (2018). Novel synthesis of quinazolino[3,2-a][1][3]benzodiazepines: An experimental and computational study. Arkivoc, 2018(5), 127-142. [Link]
-
Abdel-Gawad, H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 598. [Link]
-
Ismail, M. M. F., et al. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank, 2018(4), M1018. [Link]
-
Yadav, P., & Singh, R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4015. [Link]
-
Rida, M., et al. (2008). A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one. The Open Organic Chemistry Journal, 2, 83-87. [Link]
-
Janciene, R., et al. (2005). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. HETEROCYCLES, 65(7), 1631-1640. [Link]
-
Pérez-Silanes, S., et al. (2000). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Tetrahedron, 56(34), 6339-6345. [Link]
-
Kim, J. H., et al. (2003). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
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Validation & Comparative
A Comparative Pharmacological Guide: 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one versus Classical Benzodiazepines
Introduction: Unveiling the Potential of a Novel 1,5-Benzodiazepine Analog
The benzodiazepine scaffold remains a cornerstone in the development of therapeutics for anxiety, seizure disorders, and insomnia. While the 1,4-benzodiazepine class, exemplified by diazepam, is well-characterized, the 1,5-benzodiazepine structural isomers offer a distinct pharmacological profile that warrants deeper investigation. This guide focuses on a specific, yet under-characterized molecule: 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one . Despite its documented synthesis, a significant gap exists in the scientific literature regarding its specific pharmacological activities.
This document serves as a comprehensive guide for researchers and drug development professionals, providing a framework for the comparative study of this novel compound against established benzodiazepines. We will delve into the theoretical underpinnings of 1,5-benzodiazepine pharmacology, propose a rigorous experimental workflow for its characterization, and present hypothetical data to illustrate a comparative analysis with diazepam (a classical 1,4-benzodiazepine) and clobazam (a clinically used 1,5-benzodiazepine).
The 1,5-Benzodiazepine Scaffold: A Structural and Mechanistic Overview
Benzodiazepines exert their primary effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1] Their binding to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[2]
The distinction between 1,4- and 1,5-benzodiazepines lies in the placement of the nitrogen atoms within the seven-membered diazepine ring. This seemingly subtle structural alteration can significantly influence the molecule's three-dimensional conformation and its interaction with the various subtypes of the GABA-A receptor, potentially leading to a differentiated pharmacological profile. For instance, some 1,5-benzodiazepines have been reported to exhibit a reduced sedative effect compared to their 1,4-counterparts.[3]
Proposed Experimental Workflow for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a multi-tiered experimental approach is proposed, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral assessments.
Caption: Proposed experimental workflow for the pharmacological characterization and comparative analysis of this compound.
Detailed Experimental Protocols
In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Isolate crude synaptic membranes from the cerebral cortex of adult male Wistar rats.
-
Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
50 µL of radioligand ([³H]-Flunitrazepam, final concentration ~1 nM).
-
50 µL of competing ligand (this compound, Diazepam, or Clobazam at various concentrations).
-
100 µL of the prepared membrane suspension (approximately 100-200 µg of protein).
-
-
For non-specific binding determination, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Electrophysiological Functional Assay
Objective: To determine the functional activity (EC50 and maximal efficacy) of this compound as a positive allosteric modulator of the GABA-A receptor.
Methodology:
-
Cell Culture and Transfection:
-
Use a stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 cells expressing α1β2γ2 subunits).
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Electrophysiological Recording:
-
Utilize the whole-cell patch-clamp technique to record GABA-evoked chloride currents.
-
Prepare an external solution containing a physiological concentration of ions and an internal solution for the patch pipette.
-
Hold the cells at a membrane potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound, Diazepam, or Clobazam.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the potentiated current for each concentration of the test compound.
-
Normalize the data to the baseline GABA-evoked current.
-
Plot the percentage potentiation against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) and the maximal efficacy (Emax) using a sigmoidal dose-response curve fit.
-
In Vivo Behavioral Assessments
Animals: Adult male Swiss Webster mice will be used for all behavioral studies, housed under standard laboratory conditions with ad libitum access to food and water. All procedures will be conducted in accordance with institutional animal care and use committee guidelines.
Objective: To assess the anxiolytic-like effects of this compound.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound (various doses), Diazepam (positive control), or vehicle (negative control) intraperitoneally (i.p.) 30 minutes before the test.
-
Place each mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Objective: To evaluate the anticonvulsant properties of this compound.
Methodology:
-
Procedure:
-
Administer the test compound (various doses), Diazepam (positive control), or vehicle (negative control) i.p. 30 minutes before PTZ administration.
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for 30 minutes for the occurrence of clonic seizures.
-
Record the latency to the first seizure and the percentage of animals protected from seizures.
-
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from seizures) for each compound.
Objective: To assess the motor-impairing and sedative effects of this compound.
Methodology:
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Train the mice to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a predetermined period (e.g., 120 seconds).
-
On the test day, administer the test compound (various doses), Diazepam (positive control), or vehicle (negative control) i.p.
-
At various time points after administration (e.g., 30, 60, and 120 minutes), place the mice on the rotarod and record the latency to fall.
-
-
Data Analysis: A decrease in the latency to fall indicates motor impairment and sedative effects.
Hypothetical Data and Comparative Analysis
The following tables present hypothetical data to illustrate how the results of the proposed experiments could be organized for a clear comparative analysis.
Table 1: In Vitro Pharmacological Profile at the GABA-A Receptor
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | GABA Current Potentiation (EC50, nM) | Maximal Efficacy (% Potentiation) |
| This compound | 25.3 | 85.2 | 250 |
| Diazepam | 5.8 | 30.1 | 350 |
| Clobazam | 15.2 | 60.5 | 280 |
Interpretation: In this hypothetical scenario, this compound displays a moderate binding affinity for the GABA-A receptor, lower than that of diazepam but comparable to clobazam. Its functional potency (EC50) and maximal efficacy are also intermediate between the two reference compounds.
Table 2: In Vivo Behavioral Profile in Mice
| Compound | Anxiolytic Activity (EPM, MED, mg/kg) | Anticonvulsant Activity (PTZ, ED50, mg/kg) | Sedative Effects (Rotarod, TD50, mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | 1.0 | 2.5 | 15.0 | 6.0 |
| Diazepam | 0.5 | 1.2 | 5.0 | 4.2 |
| Clobazam | 0.8 | 2.0 | 18.0 | 9.0 |
MED: Minimum Effective Dose; ED50: Effective Dose in 50% of subjects; TD50: Toxic Dose (motor impairment) in 50% of subjects.
Interpretation: This hypothetical data suggests that this compound possesses anxiolytic and anticonvulsant properties, albeit at slightly higher doses than diazepam. Importantly, its therapeutic index (a measure of the separation between therapeutic and adverse effects) is potentially wider than that of diazepam and closer to that of clobazam, suggesting a potentially more favorable side-effect profile with reduced sedation at therapeutic doses.
Structural Comparison and Mechanistic Insights
Sources
A Comparative In Vivo Assessment of the Anxiolytic Potential of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
This guide provides a comprehensive framework for the in vivo validation of the anxiolytic effects of the novel compound, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a predictive comparison guide. It outlines the expected anxiolytic profile of a 1,5-benzodiazepine derivative and contrasts it with well-established anxiolytic agents from different pharmacological classes: Diazepam, a classic benzodiazepine; Buspirone, a serotonin 5-HT1A receptor partial agonist; and Meprobamate, a carbamate derivative. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel anxiolytic candidates.
Introduction to this compound and Comparator Anxiolytics
This compound belongs to the 1,5-benzodiazepine class of compounds, which are structurally related to the widely prescribed 1,4-benzodiazepines. The rationale for investigating this molecule stems from the ongoing need for anxiolytics with improved side-effect profiles, such as reduced sedation, amnesia, and dependence potential, which are common drawbacks of classical benzodiazepines.
To rigorously evaluate its potential, a comparative approach against benchmark drugs is essential:
-
Diazepam (Valium®): A prototypical 1,4-benzodiazepine, Diazepam serves as a positive control, exhibiting robust anxiolytic effects across a wide range of preclinical models. Its primary mechanism of action is the positive allosteric modulation of GABA-A receptors.
-
Buspirone (Buspar®): An azapirone anxiolytic, Buspirone's distinct mechanism, primarily targeting serotonin 5-HT1A receptors, provides a key comparative pathway. It is known for its delayed onset of action and lack of sedative and addictive properties associated with benzodiazepines.
-
Meprobamate (Miltown®, Equanil®): A carbamate anxiolytic that also acts on GABA-A receptors, but at a different site than benzodiazepines. Its inclusion allows for a nuanced comparison of GABAergic modulators.
The GABA-A Receptor and Benzodiazepine-Mediated Anxiolysis
Benzodiazepines exert their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced neuronal excitability.
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and resulting in a more potent inhibitory effect. The diverse pharmacological effects of different benzodiazepines are attributed to their varying affinities for different GABA-A receptor subtypes, which are composed of different protein subunits (α, β, γ).
Caption: Experimental Workflow for the Elevated Plus Maze Test.
The Open Field Test (OFT)
The OFT is another common assay to evaluate general locomotor activity and anxiety-like behavior.[1] Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis) and avoid the exposed center.
Experimental Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Acclimation: Animals are habituated to the testing room prior to the test.
-
Procedure: Each animal is placed in the center or a corner of the open field and allowed to explore freely for a set period (typically 5-10 minutes).
-
Data Collection: An overhead camera and tracking software record the animal's movements. Key parameters include:
-
Time spent in the center of the arena versus the periphery.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in and entries into the center of the open field, indicating reduced anxiety.[2] A lack of change in total distance traveled suggests the effects are not due to sedation or hyperactivity.[3]
Caption: Experimental Workflow for the Open Field Test.
The Light-Dark Box (LDT) Test
The LDT is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[4]
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Acclimation: Animals are habituated to the testing room.
-
Procedure: Each animal is placed in the center of the light compartment and allowed to move freely between the two compartments for a 5-10 minute session.
-
Data Collection: Infrared beams or video tracking are used to record:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions, reflecting a decrease in anxiety-like behavior.[5]
Caption: Experimental Workflow for the Light-Dark Box Test.
Comparative Efficacy Data
The following tables summarize representative data for the comparator drugs in the described behavioral assays. It is important to note that results can vary based on species, strain, and specific experimental conditions.
Table 1: Elevated Plus Maze (EPM) - Effects on Open Arm Exploration
| Compound | Species | Dose (mg/kg) | Route | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Reference(s) |
| Diazepam | Mouse | 1.5 | i.p. | ↑ | ↑ | [6] |
| Rat | 1.0-1.5 | i.p. | ↑ | ↑ | [7] | |
| Buspirone | Rat | 0.3 | p.o. | ↑ | No significant change | [8] |
| Mouse | 1.25 | i.p. | No significant change | ↓ | [9] | |
| Meprobamate | Mouse | - | - | Data not available | Data not available |
Table 2: Open Field Test (OFT) - Effects on Center Exploration
| Compound | Species | Dose (mg/kg) | Route | Time in Center (vs. Vehicle) | Locomotor Activity (Total Distance) | Reference(s) |
| Diazepam | Mouse | 1.5 | i.p. | No significant change or ↓ | No significant change or ↓ | [10][11] |
| Buspirone | Rat | 3.0 | i.p. | ↑ | ↓ | [12] |
| Meprobamate | Rat | 30-300 | i.p. | ↑ (in modified test) | - | [13] |
Table 3: Light-Dark Box (LDT) Test - Effects on Time in Light Compartment
| Compound | Species | Dose (mg/kg) | Route | Time in Light (vs. Vehicle) | Number of Transitions | Reference(s) |
| Diazepam | Mouse | 2.0-4.0 | i.p. | ↑ | ↑ | [14] |
| Rat | 3.0 | i.p. | ↑ | ↑ | [8] | |
| Buspirone | Mouse | 3.16-17.8 | i.p. | ↑ | - | [15] |
| Meprobamate | Mouse | - | - | Data not available | Data not available |
Predicted Anxiolytic Profile of this compound
Based on its classification as a 1,5-benzodiazepine, it is hypothesized that this compound will exhibit an anxiolytic profile in preclinical models, likely through positive allosteric modulation of GABA-A receptors. The key differentiation from classic 1,4-benzodiazepines like diazepam will be in its potency and the potential for a dissociated anxiolytic effect with reduced sedation.
-
In the Elevated Plus Maze, it is predicted to increase the time spent in and entries into the open arms, similar to diazepam. The dose-response relationship will be critical to determine its therapeutic window.
-
In the Open Field Test, an ideal outcome would be an increase in center time and exploration without a significant decrease in overall locomotor activity, which would distinguish it from more sedative compounds.
-
In the Light-Dark Box Test, an increase in the time spent in the light compartment and the number of transitions would be expected, consistent with an anxiolytic effect.
The magnitude of these effects relative to diazepam will be a key determinant of its potential as a novel anxiolytic. A desirable profile would be equipotent anxiolytic effects with a significantly lower impact on locomotor activity and motor coordination (which can be assessed using a rotarod test).
Conclusion
This guide provides a structured approach for the in vivo validation of the anxiolytic properties of this compound. By employing a battery of validated behavioral assays and comparing its effects to established anxiolytics with diverse mechanisms of action, a comprehensive preclinical profile can be established. The primary objective of this comparative analysis is to determine not only the anxiolytic efficacy of this novel 1,5-benzodiazepine derivative but also to assess its potential for an improved safety and tolerability profile over existing therapies. The lack of direct experimental data for the target compound necessitates a predictive approach, which should be confirmed through rigorous experimental investigation.
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Comparative Guide for the Cross-Validation of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one's Anticancer Activity in Diverse Cell Lines
Abstract
This guide provides a comprehensive framework for the cross-validation of the anticancer activity of a novel investigational compound, 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Benzodiazepine derivatives have garnered significant interest in oncology due to their potential to induce cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document outlines a systematic approach to evaluating the compound's efficacy and mechanism of action across a panel of well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). By presenting detailed experimental protocols, supporting data (presented as illustrative examples), and mechanistic insights, this guide serves as a robust resource for researchers in drug discovery and development. The objective is to ensure a thorough and reproducible preclinical assessment of the compound's therapeutic potential.[4][5]
Introduction: The Rationale for Cross-Validation
The preclinical evaluation of a potential anticancer agent necessitates a rigorous assessment of its activity across diverse cancer types.[6] A compound exhibiting potent cytotoxicity against a single cell line may have limited clinical translatability due to the inherent heterogeneity of cancer. Cross-validation in a panel of cell lines representing different tumor origins provides a more comprehensive understanding of the compound's spectrum of activity and potential mechanisms of action.[4][7]
The 1,5-benzodiazepine scaffold has been identified as a promising pharmacophore in the development of novel anticancer agents.[3][8] Studies have shown that derivatives of this class can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3] This guide focuses on a specific derivative, this compound, and provides a systematic workflow for its evaluation.
Selected Cell Lines for Validation
To ensure a broad assessment of the compound's activity, the following cell lines have been selected:
-
MCF-7: An estrogen receptor-positive (ER+) human breast cancer cell line.[9][10][11][12] It is a well-characterized model for luminal A breast cancer and is widely used in anticancer drug screening.[9][11]
-
A549: A human lung adenocarcinoma cell line.[13][14][15] These cells are a model for non-small cell lung cancer and are valuable for studying the effects of therapeutics on lung epithelial-like cells.[13][16]
-
HT-29: A human colorectal adenocarcinoma cell line.[17][18][19][20] These cells can be cultured to exist in either an undifferentiated or differentiated state, making them a versatile model for colon cancer research.[18][21]
Experimental Workflow Overview
The cross-validation process follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Proposed mechanism of action based on illustrative data.
Experimental Protocols
To ensure reproducibility, detailed protocols for the key assays are provided below.
Cell Culture
-
MCF-7: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids (NEAA). [9]* A549: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS. [13]* HT-29: Culture in McCoy's 5a Medium Modified supplemented with 10% FBS. [20]* General Conditions: Maintain all cell lines at 37°C in a humidified atmosphere of 5% CO2. [18]
MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [22]4. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [22]5. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [22]6. Measure the absorbance at 570 nm using a microplate reader. [23][24]
Annexin V/PI Apoptosis Assay
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS. [25]3. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. [26]4. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide. [26]6. Gently vortex and incubate for 15 minutes at room temperature in the dark. [27]7. Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. [27]
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide. [28]4. Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. [29]
Conclusion
This guide provides a standardized methodology for the cross-validation of this compound's anticancer activity. The presented illustrative data suggests that the compound exhibits moderate cytotoxicity across breast, lung, and colon cancer cell lines, with its mechanism of action likely involving the induction of G2/M cell cycle arrest and subsequent apoptosis. This systematic approach, from initial screening to mechanistic studies, is essential for a comprehensive preclinical evaluation and for making informed decisions about the further development of this and other novel anticancer agents.
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Navigating the Structure-Activity Landscape of 3-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one analogs. By systematically exploring the impact of chemical modifications at various positions of this core structure, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents with enhanced potency and selectivity.
The Versatile Pharmacophore: An Overview of 1,5-Benzodiazepin-2-one's Therapeutic Potential
The 1,5-benzodiazepine nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticonvulsant, anti-anxiety, analgesic, sedative, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the seven-membered diazepine ring fused to a benzene ring provides a unique three-dimensional architecture that can be tailored to interact with a variety of biological targets.
Decoding the Structure-Activity Relationship: A Positional Analysis
The therapeutic efficacy and target selectivity of this compound analogs are intricately linked to the nature and position of their substituents. The following sections dissect the SAR at key positions of the scaffold, drawing on experimental data from various studies.
Position 2: The Essential Carbonyl Group
The presence of a carbonyl (keto) group at the 2-position is widely considered crucial for the central nervous system (CNS) depressant activities of benzodiazepines.[3] This functional group often participates in key hydrogen bonding interactions with biological targets. Reduction of this carbonyl to a methylene group generally leads to a significant decrease in potency for CNS-related activities.
Position 3: Modulating Potency and Pharmacokinetics
Substitutions at the 3-position of the diazepine ring have a profound impact on the pharmacological profile of these analogs. While this guide focuses on the 3-methyl parent structure, variations at this position are critical for tuning activity. For instance, the introduction of a hydroxyl group at C3 can create a new point for metabolic conjugation, potentially leading to faster clearance.[4]
In the context of anticancer activity, a 3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative has been identified as a potent dual inhibitor of HER2 and HDAC1, with IC50 values in the nanomolar range.[4][5] This highlights the potential of C3-hydroxylation in designing targeted anticancer agents.
Positions 1 and 5 (N1 and N5): Influencing Selectivity and Lipophilicity
Alkylation or acylation at the nitrogen atoms of the diazepine ring can significantly alter the lipophilicity, metabolic stability, and receptor-binding profile of the compounds.
-
N1-Substitution: Alkyl, haloalkyl, and aminoalkyl groups at the N1 position have been shown to increase the activity of benzodiazepines.[3]
-
N5-Acylation: The introduction of acyl groups, such as the trifluoroacetyl group, has been utilized as a protecting group during synthesis and can influence the reactivity of the benzene ring towards electrophilic substitution.[6]
The Benzene Ring (Positions 6, 7, 8, and 9): Fine-Tuning Activity and Selectivity
Substitution on the fused benzene ring is a key strategy for modulating the biological activity and selectivity of 1,5-benzodiazepin-2-one analogs.
In the context of antiparkinsonian activity , a series of 1,5-benzodiazepin-2(3H)-ones with various substituents on a phenyl ring at position 4 were synthesized and evaluated for their antioxidant and neuroprotective properties.[7] While not directly on the fused benzene ring of the core, this study underscores the importance of aromatic substituents in defining the pharmacological profile. Notably, the 4-phenyl and 4-(3,4,5-trimethoxyphenyl) derivatives demonstrated significant neuroprotective effects.[7]
For anticancer activity , halogenated phenyl substitutions have been shown to improve the biological activity of related 1,5-benzothiazepine derivatives, a finding that may be translatable to the 1,5-benzodiazepin-2-one scaffold.[8]
Comparative Analysis of Biological Activities
The versatility of the 1,5-benzodiazepin-2-one scaffold is evident in the diverse range of biological activities exhibited by its analogs. The following sections provide a comparative overview of their performance in different therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of 1,5-benzodiazepin-2-one derivatives as potent and selective anticancer agents.[4][5] A notable example is a 3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivative (compound 3b ), which demonstrated dual inhibition of HER2 and HDAC1 with impressive IC50 values of 0.023 nM and 0.041 nM, respectively.[4][5] This compound was also found to induce cell cycle arrest and apoptosis in liver cancer cells.[4]
Table 1: Anticancer Activity of a 3-Hydroxy-1,5-benzodiazepin-2-one Analog
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 3b | HER2 | 0.023 | HepG2 | [4][5] |
| HDAC1 | 0.041 | HepG2 | [4][5] |
Anxiolytic and Analgesic Activities
Tricyclic analogs, specifically 2,3,4,5-tetrahydro[9][10]diazepino[1,2-a]benzimidazole derivatives, have been investigated for their anxiolytic and analgesic properties.[9] In this series, a fluorophenyl derivative (3b ) exhibited anxiolytic effects comparable to diazepam, attributed to its interaction with the benzodiazepine site of the GABAA receptor.[9] The presence of electronegative atoms like chlorine and fluorine in the radical part of the structure was found to be more favorable for anti-anxiety activity than for analgesic activity.[9]
Table 2: Anxiolytic Activity of a Fused 1,5-Benzodiazepine Analog
| Compound | Activity | Key Structural Feature | Mechanism of Action | Reference |
| 3b | Anxiolytic | Fluorophenyl substituent | Interaction with benzodiazepine site of GABAA receptor | [9] |
Antiparkinsonian and Neuroprotective Effects
A series of 1,5-benzodiazepin-2(3H)-ones have been evaluated as potential antiparkinsonian agents due to their antioxidant and neuroprotective properties.[7] Compounds with a phenyl group at the 4-position, such as 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18 ) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (20 ), showed significant neuroprotection in cellular models of Parkinson's disease.[7] These compounds were found to reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential.[7]
Table 3: Neuroprotective Activity of 4-Substituted 1,5-Benzodiazepin-2(3H)-ones
| Compound | Key Structural Feature | Neuroprotective Effects | Reference |
| 18 | 4-Phenyl | Reduction of ROS, improvement of mitochondrial membrane potential, reduction of lipid peroxidation | [7] |
| 20 | 4-(3,4,5-Trimethoxyphenyl) | Reduction of ROS, improvement of mitochondrial membrane potential | [7] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides a general overview of the synthetic and biological evaluation methods commonly employed in SAR studies of 1,5-benzodiazepin-2-one analogs.
General Synthesis of 1,5-Benzodiazepin-2-ones
A common and versatile method for the synthesis of the 1,5-benzodiazepine core involves the condensation of o-phenylenediamines with β-ketoesters or ketones.[11][12]
Step-by-step synthesis of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (18): [7]
-
A mixture of the appropriate o-phenylenediamine and ethyl benzoylacetate is heated, typically without a solvent.
-
The reaction mixture is cooled, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether).
-
The crude product is collected by filtration and purified by crystallization or column chromatography.
Alkylation at N1: [7]
-
A solution of the parent 1,5-benzodiazepin-2-one in a suitable solvent like DMF is treated with an alkylating agent (e.g., iodomethane) in the presence of a base (e.g., K2CO3) and a catalytic amount of KI.
-
The reaction mixture is heated.
-
After cooling, the product is isolated by extraction and purified by column chromatography.
Caption: General synthetic workflow for 1,5-benzodiazepin-2-one analogs.
In Vitro Biological Assays
-
Anticancer Activity: The antiproliferative effects of the compounds are typically evaluated using the MTT assay against a panel of human cancer cell lines.[4]
-
Anxiolytic Activity: The elevated plus-maze (EPM) test is a standard behavioral assay used to assess the anxiolytic potential of compounds in rodents.[9]
-
Neuroprotective Activity: The neuroprotective effects can be assessed in neuronal cell lines (e.g., SH-SY5Y) by measuring cell viability after exposure to neurotoxins like H2O2, 6-OHDA, or MPP+.[7] Intracellular ROS levels and mitochondrial membrane potential are also key parameters to evaluate.[7]
Caption: Workflow for the biological evaluation of 1,5-benzodiazepin-2-one analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity. Future research should focus on a more systematic exploration of the chemical space around this scaffold, including the synthesis and evaluation of diverse libraries of analogs. Quantitative structure-activity relationship (QSAR) studies could further aid in the rational design of next-generation 1,5-benzodiazepin-2-one-based drugs with improved therapeutic profiles.[13][14]
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Assessing the Selectivity of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: A Comparative Guide to Target Engagement and Off-Target Profiling
For researchers, scientists, and professionals in drug development, the rigorous assessment of a compound's selectivity is a cornerstone of preclinical evaluation. A molecule's therapeutic efficacy is intrinsically linked to its specificity for the intended biological target, while its safety profile is often dictated by its interactions with unintended off-targets. This guide provides a comprehensive framework for evaluating the selectivity of 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (referred to herein as Compound X ), a member of the 1,5-benzodiazepine class of compounds.
While the precise biological target of Compound X is not definitively established in publicly available literature, the benzodiazepine scaffold is well-known to interact with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] Furthermore, emerging research on related 1,5-benzodiazepin-2-one derivatives suggests potential activity against other targets, such as kinases and histone deacetylases (HDACs).
Therefore, this guide will present a robust, multi-faceted strategy for assessing the selectivity of Compound X by positing a hypothetical primary target and a panel of plausible off-targets. We will operate under the hypothesis that Compound X is designed as a selective positive allosteric modulator of the GABA-A α2β3γ2 receptor subtype , which is implicated in anxiolytic effects.[2][4] To build a comprehensive selectivity profile, we will compare its activity against:
-
An alternative GABA-A receptor subtype (α1β2γ2): To determine subtype selectivity within the same receptor family. The α1 subtype is associated with sedative effects, making selectivity against it desirable for a non-sedating anxiolytic.[2][4]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase, representing a potential off-target in a different protein class.
-
Histone Deacetylase 1 (HDAC1): A key enzyme in epigenetic regulation, serving as another distinct off-target.
We will also introduce two alternative compounds for comparison:
-
Diazepam: A classic, non-selective benzodiazepine, to provide a benchmark for GABA-A receptor activity.
-
Darigabat: An investigational subtype-selective positive allosteric modulator of GABA-A receptors containing α2, α3, or α5 subunits, representing a more targeted therapeutic approach.[5]
This guide will detail the experimental workflows for key selectivity assays, present comparative data in a clear format, and provide the rationale behind each methodological choice, empowering researchers to design and execute a thorough selectivity assessment.
I. The Principle of Selectivity and its Importance in Drug Discovery
Selectivity in pharmacology refers to the ability of a drug to bind to its intended target with a higher affinity and/or efficacy than to other unintended targets.[6] High selectivity is a critical attribute for a therapeutic candidate as it can lead to a wider therapeutic window, minimizing the potential for adverse effects arising from off-target interactions. The assessment of selectivity is not a single experiment but rather a systematic investigation using a cascade of assays, from initial broad panels to more focused, in-depth studies.
II. Experimental Workflows for Selectivity Profiling
A comprehensive assessment of Compound X's selectivity involves a combination of in vitro biochemical and cell-based assays. The following sections provide detailed protocols for a tiered approach to this evaluation.
A. Primary Target Engagement and Affinity Determination
The initial step is to confirm that Compound X engages its intended target, the GABA-A α2β3γ2 receptor, and to quantify the binding affinity.
1. Radioligand Binding Assay
This technique provides a direct measure of the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9]
-
Objective: To determine the binding affinity (Ki) of Compound X, Diazepam, and Darigabat for the human GABA-A α2β3γ2 and α1β2γ2 receptor subtypes.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the respective human GABA-A receptor subtypes.[10]
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Flunitrazepam) and a range of concentrations of the test compounds (Compound X, Diazepam, Darigabat).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).[11][12][13][14]
-
Objective: To obtain a detailed thermodynamic signature of the binding of Compound X to the purified extracellular domain of the GABA-A α2β3γ2 receptor.
-
Methodology:
-
Sample Preparation: Prepare a solution of the purified GABA-A receptor extracellular domain in the sample cell and a solution of Compound X in the titration syringe.
-
Titration: Inject small aliquots of the Compound X solution into the receptor solution at a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the heat change associated with each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
B. Cellular Target Engagement
Confirming that a compound engages its target in a physiological context is crucial. The Cellular Thermal Shift Assay (CETSA) is a label-free method for assessing target engagement in intact cells.[15][16][17][18][19]
-
Objective: To verify that Compound X binds to and stabilizes the GABA-A α2β3γ2 receptor in a cellular environment.
-
Methodology:
-
Cell Treatment: Treat intact cells expressing the target receptor with either vehicle or Compound X.
-
Heating: Heat the cell suspensions to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based detection method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
-
C. Off-Target Profiling
To assess the selectivity of Compound X, it is essential to screen it against a panel of potential off-targets.
1. Kinase Inhibition Assay (HER2)
-
Objective: To determine the inhibitory activity of Compound X against HER2 kinase.
-
Methodology: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.[20][21][22][23]
-
Assay Setup: In a 96- or 384-well plate, combine recombinant HER2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP. Add a range of concentrations of Compound X.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of Compound X to determine the IC50 value.
-
2. HDAC Inhibition Assay (HDAC1)
-
Objective: To evaluate the inhibitory potential of Compound X against HDAC1.
-
Methodology: A fluorometric assay is commonly used.[24][25][26][27][28]
-
Assay Setup: Incubate recombinant HDAC1 enzyme with a fluorogenic acetylated substrate in the presence of varying concentrations of Compound X.
-
Deacetylation Reaction: If HDAC1 is active, it will deacetylate the substrate.
-
Developer Addition: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity. The signal is directly proportional to the HDAC activity.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of Compound X and determine the IC50 value.
-
III. Comparative Data Analysis
The data obtained from these assays should be compiled into clear, comparative tables to facilitate the assessment of Compound X's selectivity.
Table 1: Comparative Binding Affinities (Ki, nM) at GABA-A Receptor Subtypes
| Compound | GABA-A α2β3γ2 (Primary Target) | GABA-A α1β2γ2 (Off-Target) | Selectivity Ratio (α1/α2) |
| Compound X | 5 | 500 | 100 |
| Diazepam | 10 | 8 | 0.8 |
| Darigabat | 15 | 300 | 20 |
This hypothetical data illustrates that Compound X has a 100-fold higher affinity for the desired α2-containing subtype over the α1-containing subtype, indicating high selectivity. Diazepam shows a lack of selectivity, while Darigabat demonstrates moderate selectivity.
Table 2: Off-Target Enzyme Inhibition (IC50, µM)
| Compound | HER2 Kinase | HDAC1 |
| Compound X | > 50 | > 50 |
| Positive Control (Specific Inhibitor) | 0.01 | 0.005 |
This hypothetical data suggests that Compound X does not significantly inhibit HER2 or HDAC1 at concentrations up to 50 µM, indicating a clean profile against these representative off-targets.
IV. Visualization of Workflows and Pathways
Diagrams can effectively illustrate the experimental processes and the underlying biological context.
Caption: Experimental workflow for assessing the selectivity of Compound X.
Caption: Simplified signaling pathway of the GABA-A receptor.
V. Conclusion
The assessment of selectivity is a critical and iterative process in drug discovery. This guide has outlined a comprehensive strategy for evaluating the selectivity of this compound (Compound X). By employing a combination of radioligand binding assays, isothermal titration calorimetry, cellular thermal shift assays, and specific off-target enzyme inhibition assays, researchers can build a robust selectivity profile. The hypothetical data presented for Compound X, with its high selectivity for the GABA-A α2β3γ2 receptor subtype and minimal off-target activity, exemplifies the desired profile for a promising therapeutic candidate. This structured approach, grounded in established methodologies, provides a solid foundation for making informed decisions in the progression of new chemical entities from the bench to the clinic.
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Independent Verification of the Anti-proliferative Effects of the 1,5-Benzodiazepin-2-one Scaffold: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the anti-proliferative properties of compounds based on the 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one scaffold. For the purpose of this guide, we will focus on a well-characterized derivative, (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (henceforth referred to as BZD-3b), as a case study to illustrate the experimental workflows and data analysis. We will compare its performance with other benzodiazepine derivatives exhibiting anti-cancer activities through different mechanisms.
The benzodiazepine core structure, traditionally known for its applications in central nervous system disorders, has emerged as a promising scaffold in oncology research.[1][2] Various derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to independently validate and compare the efficacy of such compounds.
Introduction to the 1,5-Benzodiazepin-2-one Scaffold and BZD-3b
The 1,5-benzodiazepine structure offers a versatile backbone for chemical modifications, leading to a diverse range of pharmacological activities.[4] Recent studies have highlighted the potential of 1,5-benzodiazepin-2-one derivatives as anti-cancer agents.[3] One such derivative, BZD-3b, has shown promising anti-proliferative effects against multiple cancer cell lines, with a proposed dual inhibitory mechanism targeting HER2 and HDAC1.[3]
Structure of (3R,4R)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (BZD-3b):
Caption: Chemical structure of BZD-3b.
Comparative Analysis of Anti-proliferative Activity
A critical step in verifying the anti-proliferative effects of a compound is to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50). This is determined by treating cancer cell lines with a range of concentrations of the test compound and measuring cell viability.
In Vitro Cytotoxicity Data
The following table summarizes the reported IC50 values for BZD-3b and a selection of other anti-proliferative benzodiazepine derivatives across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| BZD-3b | HCT-116 (Colon) | 9.18 | Dual HER2/HDAC1 Inhibition | [3] |
| HepG2 (Liver) | 6.13 | Dual HER2/HDAC1 Inhibition | [3] | |
| MCF-7 (Breast) | 7.86 | Dual HER2/HDAC1 Inhibition | [3] | |
| Compound 4b | HCT15 (Colon) | 27.04 (µg/mL) | VEGFR-2 Kinase Inhibition | [5] |
| SKMel2 (Skin) | 29.45 (µg/mL) | VEGFR-2 Kinase Inhibition | [5] | |
| SKOV3 (Ovarian) | 26.61 (µg/mL) | VEGFR-2 Kinase Inhibition | [5] | |
| Compound 2c | HepG2 (Liver) | 3.29 | Not specified | [6] |
| Compound 2j | DU-145 (Prostate) | 15.42 | Not specified | [6] |
Note: The activity of Compound 4b is reported in µg/mL. Direct comparison with molar concentrations requires knowledge of its molecular weight.
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BZD-3b and comparator compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Elucidation of the Mechanism of Action: Cell Cycle Analysis
Understanding how a compound inhibits cell proliferation often involves investigating its effect on the cell cycle. BZD-3b has been reported to induce cell cycle arrest at the G2/M phase.[3] This can be independently verified using flow cytometry with propidium iodide (PI) staining.
Expected Outcome of Cell Cycle Analysis
Treatment with an effective anti-proliferative agent that targets the G2/M phase is expected to result in an accumulation of cells in this phase of the cell cycle, which can be visualized as an increased peak at the 4N DNA content in a flow cytometry histogram.
Caption: Expected effect of BZD-3b on cell cycle progression.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell lines
-
BZD-3b
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with BZD-3b at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Verification of Apoptosis Induction
In addition to cell cycle arrest, many anti-cancer agents induce programmed cell death, or apoptosis. BZD-3b has been shown to induce both early and late apoptosis.[3] A standard method to assess this is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principles of Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell lines
-
BZD-3b
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BZD-3b at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Conclusion
The independent verification of the anti-proliferative effects of novel compounds is a cornerstone of drug discovery. This guide outlines a systematic approach to validate the efficacy of compounds based on the 1,5-benzodiazepin-2-one scaffold, using BZD-3b as a primary example. By employing standardized assays for cell viability, cell cycle progression, and apoptosis, researchers can generate robust and reproducible data. The comparative analysis with other benzodiazepine derivatives provides valuable context for understanding the unique mechanistic properties of the test compound. The experimental protocols provided herein offer a solid foundation for these investigations, enabling a thorough assessment of the anti-cancer potential of this promising class of molecules.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
